CU(II) Meso-tetra(4-carboxyphenyl)porphine
Description
Significance of Metalloporphyrins in Fundamental and Applied Chemical Sciences
Metalloporphyrins represent a class of compounds characterized by a porphyrin macrocycle coordinating a central metal ion. These fascinating structures are perfected by nature to act as functional dyes and are integral to vital biological processes. nih.gov For instance, chlorophyll (B73375) (a magnesium-porphyrin complex) is central to photosynthesis, while hemoglobin (an iron-porphyrin complex) is responsible for oxygen transport in the blood. researchgate.net The diverse functions of naturally occurring metalloporphyrins have earned them the moniker "pigments of life". nih.govresearchgate.net
The extended π-electron systems and inherent stability of porphyrins make them valuable in the development of advanced materials. nih.govresearchgate.net Their unique photochemical and photophysical properties, which can be fine-tuned through structural modifications, have led to their use in various applications. nih.gov In the realm of medicine, metalloporphyrins are explored for their potential in photodynamic therapy for cancer treatment and as contrast agents for magnetic resonance imaging (MRI). nih.govnih.gov Their catalytic prowess is also widely recognized, with applications in a range of chemical transformations. acs.orgresearchgate.net The ability to alter the central metal ion and the peripheral substituents on the porphyrin ring allows for the precise tuning of their electronic and chemical properties, making them a versatile class of molecules in both fundamental and applied sciences. researchgate.net
Overview of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (B77598) as a Prolific Research Platform
Copper(II) meso-tetra(4-carboxyphenyl)porphine, often abbreviated as Cu-TCPP, is a synthetic porphyrin that has garnered considerable attention due to its specific structural and functional attributes. frontierspecialtychemicals.com The presence of a central copper(II) ion within the porphyrin core, combined with four carboxyphenyl groups at the meso positions, imparts unique electronic, catalytic, and solubility characteristics to the molecule. cymitquimica.com These carboxylic acid groups enhance its solubility in polar solvents and provide convenient handles for further functionalization or anchoring to various substrates. cymitquimica.com
This compound serves as a versatile platform in numerous research areas. In catalysis, it has demonstrated efficacy in processes such as water oxidation, a critical step in artificial photosynthesis and the production of hydrogen fuel. frontierspecialtychemicals.comsmolecule.com Its photocatalytic properties are also harnessed for the degradation of organic pollutants in water, highlighting its potential in environmental remediation. smolecule.com
Furthermore, Cu-TCPP is extensively studied in the development of chemical sensors. smolecule.com For example, its interaction with specific ions can lead to measurable changes in its photophysical properties, forming the basis for selective sensing applications. smolecule.com The integration of Cu-TCPP into more complex architectures, such as metal-organic frameworks (MOFs), has been shown to enhance its performance in areas like electrocatalysis and photoelectrochemical sensing. smolecule.com The distinct optical properties of this compound, including strong absorption in the visible region of the electromagnetic spectrum, make it a valuable tool for various spectroscopic investigations. cymitquimica.com
The synthesis of Cu-TCPP typically involves the formation of the porphyrin backbone from appropriate aromatic aldehydes and pyrrole (B145914), followed by the insertion of the copper ion into the porphyrin core through a process called metalation. smolecule.com
Properties of Copper(II) Meso-tetra(4-carboxyphenyl)porphine
| Property | Value |
| Molecular Formula | C48H28CuN4O8 |
| Molecular Weight | 852.32 g/mol |
| CAS Number | 41699-93-8 |
| Appearance | Solid |
| Purity | >95% |
| Storage | Room temperature, protect from light |
Properties
IUPAC Name |
copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHHBUSDSQBFW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28CuN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Copper Ii Meso Tetra 4 Carboxyphenyl Porphine and Precursors
Synthesis of the Free-Base Meso-tetra(4-carboxyphenyl)porphine (B77598) (H₂TCPP)
The foundational step in producing Cu(II)TCPP is the synthesis of the porphyrin ligand, H₂TCPP. This is typically achieved through the condensation of pyrrole (B145914) with 4-carboxybenzaldehyde. Two primary methods have been historically significant for this type of synthesis: the Adler-Longo method and the Lindsey synthesis.
Condensation Reactions for Porphyrin Macrocycle Formation
The formation of the porphyrin macrocycle involves the acid-catalyzed reaction of a pyrrole and an aldehyde. nih.gov This reaction proceeds through the formation of a porphyrinogen (B1241876), a reduced and non-aromatic intermediate, which is then oxidized to the stable, aromatic porphyrin. chemijournal.comnih.gov
The Adler-Longo method is a one-step synthesis performed under aerobic conditions. chemijournal.commdpi.com It involves refluxing pyrrole and 4-carboxybenzaldehyde in a high-boiling carboxylic acid, such as propionic acid (at approximately 141°C), open to the atmosphere. chemijournal.comscribd.com The oxygen in the air serves as the oxidant for the porphyrinogen intermediate. nih.gov While straightforward, this method often results in lower yields, typically in the range of 10-30%, and can produce significant amounts of tar-like byproducts, which complicates the purification process. chemijournal.comlabcluster.com
The Lindsey synthesis , in contrast, is a two-step, one-flask methodology conducted under milder, equilibrium conditions at room temperature. nih.govlabcluster.com This method first involves the acid-catalyzed condensation of pyrrole and the aldehyde in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere to form the porphyrinogen. labcluster.com Catalysts such as boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA) are commonly used. nih.govorgchemboulder.com In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to convert the porphyrinogen to the final porphyrin. labcluster.comorgchemboulder.com The Lindsey method generally provides higher yields, ranging from 30-40% or more, and is suitable for more sensitive aldehydes that might decompose under the harsh conditions of the Adler-Longo method. chemijournal.comnih.gov
| Feature | Adler-Longo Method | Lindsey Synthesis |
|---|---|---|
| Reactants | Pyrrole, 4-Carboxybenzaldehyde | Pyrrole, 4-Carboxybenzaldehyde |
| Solvent | Propionic Acid or Acetic Acid | Dichloromethane (CH₂Cl₂) |
| Catalyst | Propionic/Acetic Acid (serves as catalyst and solvent) | BF₃·OEt₂, Trifluoroacetic Acid (TFA) |
| Temperature | High (Reflux, ~141°C) | Room Temperature |
| Oxidant | Atmospheric Oxygen | DDQ, p-Chloranil |
| Typical Yield | 10-30% | 30-40% |
| Key Advantages | One-step procedure | Higher yields, milder conditions, suitable for sensitive aldehydes |
| Key Disadvantages | Lower yields, harsh conditions, significant byproduct formation | Two-step process, requires inert atmosphere and specific oxidant |
Chromatographic Purification Techniques for Porphyrin Precursors
Due to the formation of oligomeric side products and other impurities during the condensation reaction, purification of the resulting H₂TCPP is crucial. chemijournal.comColumn chromatography is the most widely employed technique for this purpose. rochester.edunih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. acs.org
For the purification of H₂TCPP, silica (B1680970) gel or alumina (B75360) are commonly used as the stationary phase. rochester.edu The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is chosen based on the polarity of the compounds to be separated. acs.org Often, a gradient of solvents with increasing polarity is used to first elute less polar impurities, followed by the more polar porphyrin product. acs.org
Common solvent systems for the purification of carboxyphenyl-substituted porphyrins include mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). researchgate.netresearchgate.net For H₂TCPP, which contains four polar carboxylic acid groups, a more polar solvent system is typically required. For instance, a mixture of chloroform (B151607)/acetone/acetic acid has been used effectively. researchgate.net The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure porphyrin. acs.org
| Stationary Phase | Mobile Phase Components (Nonpolar) | Mobile Phase Components (Polar) | Typical Application |
|---|---|---|---|
| Silica Gel | Hexane, Heptane, Toluene | Ethyl Acetate, Dichloromethane | General separation of meso-substituted porphyrins |
| Silica Gel | Dichloromethane | Methanol, Acetone | Separation of more polar porphyrins |
| Alumina | Chloroform, Dichloromethane | Ethanol, Acetic Acid | Purification of porphyrins with acidic or basic functionalities |
| Silica Gel | Chloroform/Dichloromethane | Acetone/Acetic Acid | Specific for separating carboxyphenyl porphyrins |
Metalation Procedures for Copper(II) Incorporation
Once the pure H₂TCPP ligand has been isolated, the next step is the insertion of the copper(II) ion into the porphyrin core. This process, known as metalation, involves the displacement of the two inner pyrrolic protons by the metal ion.
Direct Metalation in Acidic Aqueous Solutions
Direct metalation is a common method for incorporating metal ions into a porphyrin ring. This typically involves heating the free-base porphyrin with a salt of the desired metal in a suitable solvent. For the synthesis of Cu(II)TCPP, a copper(II) salt, such as copper(II) acetate [Cu(OAc)₂] or copper(II) nitrate (B79036) [Cu(NO₃)₂], is used. scispace.comrsc.org
The reaction is often carried out in a solvent that can dissolve both the porphyrin and the metal salt. While H₂TCPP has limited solubility in neutral water, its solubility increases in basic or some organic solvents. For metalation, solvents like dimethylformamide (DMF) or a mixture of chloroform and acetic anhydride (B1165640) are sometimes employed. scispace.comresearchgate.net The addition of a weak acid like acetic acid can facilitate the reaction by protonating the pyrrole nitrogen atoms, making the porphyrin core more accessible to the incoming metal ion. The reaction progress is typically monitored using UV-Vis spectroscopy, observing the shift in the Soret band from the free-base porphyrin to the metalloporphyrin.
Solvothermal Synthesis Approaches
Solvothermal synthesis is another effective method for producing Cu(II)TCPP, often in the form of metal-organic frameworks (MOFs). scispace.commdpi.com This technique involves heating the reactants in a sealed vessel (an autoclave) containing a solvent at a temperature above its boiling point. researchgate.net The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.
For the synthesis of Cu(II)TCPP nanosheets or MOFs, H₂TCPP and a copper salt like copper(II) nitrate are heated in a solvent such as N,N-dimethylformamide (DMF). scispace.com A typical procedure involves heating the mixture at around 80-120°C for 24-48 hours. researchgate.netscispace.com Additives like polyvinylpyrrolidone (B124986) (PVP) may be used as a surfactant to control the size and shape of the resulting nanostructures. scispace.com This method is particularly advantageous for creating crystalline materials with controlled morphologies. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Porphyrin Precursor | H₂TCPP |
| Copper Source | Copper(II) Nitrate (Cu(NO₃)₂) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 - 120°C |
| Reaction Time | 24 - 48 hours |
| Additives | Polyvinylpyrrolidone (PVP) (optional, for morphology control) |
| Product Form | Nanosheets, Metal-Organic Frameworks (MOFs) |
Advancements in Sustainable Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for porphyrins and metalloporphyrins. These approaches aim to reduce the use of hazardous solvents, decrease energy consumption, and improve reaction efficiency.
Mechanochemistry , which involves inducing reactions by grinding solid reactants together, has emerged as a promising solvent-free alternative. labcluster.com The synthesis of H₂TCPP's parent compound, tetraphenylporphyrin, has been achieved by grinding pyrrole and benzaldehyde (B42025) with an acid catalyst in a ball mill. chemijournal.com Similarly, the metalation step can also be performed mechanochemically. The copper complex of a water-soluble porphyrin has been synthesized by milling the porphyrin with copper acetate, achieving moderate yields and significantly reducing solvent waste. labcluster.com
Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to accelerate chemical reactions. Sonochemistry has been successfully applied to the synthesis of metalloporphyrins, including water-soluble variants. labcluster.com The complexation of a carboxylated porphyrin with copper acetate in an aqueous sodium hydroxide (B78521) solution under ultrasound irradiation has been reported to proceed in high yield (85-99%). labcluster.com This method offers the advantages of shorter reaction times, the use of water as a solvent, and high efficiency. labcluster.com
These sustainable protocols not only minimize the environmental impact but also offer potential advantages in terms of reaction speed and simplicity, paving the way for more efficient large-scale production of Cu(II)TCPP and related compounds.
Mechanochemical and Microwave-Assisted Synthesis
Conventional synthesis of the H₂TCPP precursor often involves the condensation of pyrrole and p-carboxybenzaldehyde in a high-boiling solvent like propionic acid, which can require long reaction times and complex purification steps. wpi.edursc.org The presence of the ionic carboxyl groups can also lead to solubility issues in common organic solvents used in other standard methods, such as the Lindsey synthesis. scielo.br Mechanochemical and microwave-assisted techniques offer effective alternatives to overcome these challenges.
Mechanochemical Synthesis
Mechanochemistry provides a solvent-free, environmentally friendly route for the synthesis of porphyrin precursors. orientjchem.org This method involves the direct grinding of reactants in the solid state, often with a catalytic amount of an acid.
Porphyrin Precursor Formation : In a typical procedure for a related compound, a 1:1 molar ratio of pyrrole and a substituted benzaldehyde are combined in a mortar with a catalyst, such as p-toluenesulfonic acid (PTSA). orientjchem.org The mixture is ground together with a pestle, resulting in a solid, colored powder which is an oxidizable porphyrin intermediate (a porphyrinogen). orientjchem.org Subsequent oxidation of this intermediate yields the final porphyrin macrocycle. orientjchem.org This solid-state reaction minimizes solvent use, simplifying the workup process and reducing chemical waste. orientjchem.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of both the porphyrin ligand and its metal complexes, offering significant reductions in reaction time and often leading to higher yields. nih.govsciepub.com
Metalation of the Porphyrin Ring : A common application of microwave synthesis is the insertion of the copper(II) ion into the pre-formed H₂TCPP macrocycle. The free-base porphyrin is mixed with a copper(II) salt, such as copper(II) acetate, in a high-boiling solvent like N,N-dimethylformamide (DMF). researchgate.net This mixture is then subjected to microwave irradiation at elevated temperatures (e.g., 150-180 °C) for a short duration, typically ranging from 5 to 15 minutes. nih.govsciepub.comresearchgate.net The progress of the reaction can be monitored spectroscopically by observing changes in the characteristic Q bands in the UV-Vis spectrum. sciepub.com
Direct Porphyrin Synthesis : Microwave assistance can also be applied to the initial condensation reaction to form the porphyrin ring. For a structurally similar compound, 5,10,15,20-meso-tetrakis-(4-carboxy-methylphenyl)-porphine, direct microwave irradiation of the reactants in a solvent-free system for 8 minutes at 180 °C, followed by metalation, yielded the final copper complex in 83% yield. nih.gov This demonstrates the potential for rapid, high-yield synthesis under microwave conditions. nih.gov
Scalability and Efficiency of Production Methods
Efficiency of Production
The efficiency of a synthetic route can be measured by its reaction time, product yield, and ease of purification.
Microwave-Assisted Methods : These methods are highly efficient, primarily due to the dramatic reduction in reaction times from hours to mere minutes. sciepub.com The direct metalation of a porphyrin can be completed in as little as 5-15 minutes under microwave irradiation, compared to hours of refluxing in conventional methods. sciepub.comresearchgate.net Yields are often superior as well; for example, the microwave synthesis of a related copper porphyrin complex achieved an 83% yield. nih.gov The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification. sciepub.com
Table 1: Comparison of Synthetic Methodologies for Porphyrins and Metalloporphyrins
| Method | Typical Reaction Time | Key Advantages | Reported Yields (for related compounds) |
|---|---|---|---|
| Conventional Reflux | Several hours wpi.edursc.org | Well-established procedures | ~10.5% for H₂TCPP rsc.org |
| Microwave-Assisted | 5-15 minutes sciepub.comresearchgate.net | Rapid synthesis, high yields, uniform heating | 83% for Cu(II)TCMP nih.gov |
| Mechanochemical | Grinding time (minutes) + oxidation (hours) orientjchem.org | Solvent-free, reduced waste, green approach | Not specified, but noted for efficiency |
Scalability
The potential for scaling up a synthesis from laboratory-scale to industrial production is a critical consideration.
Microwave Synthesis : This technique is considered highly scalable. While commonly performed in small vials in a laboratory setting, commercial-scale microwave reactors are available that can handle larger reaction volumes. The rapid cycle times allow for high throughput, making it an attractive option for producing larger quantities of material.
Mechanochemical Synthesis : This method also possesses significant potential for scalability. The mortar and pestle used in laboratory preparations can be replaced by industrial-scale equipment such as ball mills. Ball milling is a well-established technique for large-scale, solvent-free chemical production. The elimination of solvents reduces costs and complexities associated with their storage, handling, and disposal, which is a major advantage in industrial applications.
Advanced Spectroscopic and Structural Characterization of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Electronic Absorption Spectroscopy
The electronic absorption spectrum of a metalloporphyrin is dominated by intense transitions within the π-electron system of the macrocycle. These are categorized into the Soret band (or B-band) in the near-UV region and the Q-bands in the visible region.
Analysis of Soret and Q-Bands in Different Environments
The positions and intensities of the Soret and Q-bands for Cu(II) Meso-tetra(4-carboxyphenyl)porphine (B77598) are sensitive to the local environment, such as the solvent or the physical state (solution vs. solid). The intense Soret band arises from the S₀→S₂ transition, while the weaker Q-bands originate from the S₀→S₁ transition. researchgate.net Upon insertion of the Cu(II) ion, the D₄h symmetry of the metallated porphyrin core simplifies the Q-band structure compared to the free-base ligand, typically resulting in two observable Q-bands. frontierspecialtychemicals.com
In an aqueous medium, the compound exhibits an intense Soret band with an absorption maximum at approximately 430 nm. rsc.org The corresponding Q-bands are observed as less intense shoulders at 545 nm and 581 nm. rsc.org When incorporated into a solid-state thin film, the Soret band is located around 425 nm and the Q-band appears at about 535 nm. rsc.org The environment significantly influences these electronic transitions, as demonstrated by the spectral shifts observed in different solvents. For instance, in chlorobenzene, the Soret band is found in the 400–450 nm range, with the Q-band spanning 500–600 nm. researchgate.net These variations, known as solvatochromism, reflect the differing interactions between the solvent molecules and the porphyrin's electronic states.
| Environment | Soret Band (λmax) | Q-Bands (λmax) | Reference |
|---|---|---|---|
| Aqueous Medium | 430 nm | 545 nm, 581 nm | rsc.org |
| Solid-State Film | 425 nm | 535 nm | rsc.org |
| Chlorobenzene | 400-450 nm | 500-600 nm | researchgate.net |
| N,N-Dimethylformamide (DMF) | 427 nm | 538 nm, 620 nm | nih.gov |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups within Cu(II) Meso-tetra(4-carboxyphenyl)porphine and confirming the successful coordination of the copper ion. The spectrum of the free-base ligand, H₂TCPP, shows characteristic bands that are altered upon metallation.
A key indicator of metallation is the disappearance of the N-H stretching and bending vibrations of the pyrrole (B145914) rings. In the free-base porphyrin, an N-H stretching vibration peak is observed around 961 cm⁻¹. rsc.org An N-H in-plane bending vibration is also identified at 966 cm⁻¹. nih.gov Upon coordination with Cu(II), these bands vanish, confirming the replacement of the inner hydrogen atoms with the copper ion. rsc.orgnih.gov
Furthermore, a new peak appears in the complex at approximately 1000 cm⁻¹, which is attributed to the stretching and bending vibrations of the newly formed Cu-N bonds between the copper ion and the porphyrin ligand. nih.gov The carboxylic acid groups are also affected by coordination. The C=O stretching vibration, found at 1683-1685 cm⁻¹ in the free ligand, shifts to a lower frequency (around 1614-1654 cm⁻¹) in the Cu(II) complex. rsc.orgnih.gov This shift, along with the appearance of a strong peak near 1402 cm⁻¹, indicates an interaction between the carboxyl groups and the central copper ion, suggesting the formation of O=C-O-Cu bonds. rsc.orgnih.gov
| Vibrational Mode | H₂TCPP (Free-Base) Wavenumber (cm⁻¹) | Cu(II)-TCPP Wavenumber (cm⁻¹) | Interpretation | Reference |
|---|---|---|---|---|
| N-H Stretch/Bend | ~961-966 | Absent | Confirmation of metallation | rsc.orgnih.gov |
| C=O Stretch (Carboxyl) | ~1683-1685 | ~1614-1654 | Shift indicates coordination/interaction with Cu(II) | rsc.orgnih.gov |
| Cu-N Vibration | Absent | ~1000 | Formation of coordinate bond | nih.gov |
| O=C-O-Cu Asymmetric/Symmetric Stretch | Absent | ~1614, ~1402 | Coordination of carboxyl groups | rsc.org |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary vibrational information, particularly for the porphyrin macrocycle's skeletal modes, which serve as a unique molecular fingerprint. While a fully assigned Raman spectrum for this specific molecule is not widely published, analysis of the free-base ligand and structurally similar Cu(II) porphyrins provides significant insight.
The resonance Raman spectrum of the free-base TCPP ligand shows that photo-relaxation dynamics are predominantly channeled along the totally symmetric Cₘ–phenyl stretch and the porphyrin ring breathing stretch modes. researchgate.net Upon metallation with Cu(II), the Raman spectrum is expected to change, reflecting the increased symmetry of the macrocycle and the influence of the central metal ion.
Studies on other Cu(II) porphyrins highlight the importance of specific vibrational regions. A set of mixed symmetric stretch vibrations is typically observed between 200–250 cm⁻¹, which are sensitive to the metal-ligand coordination and the geometry of the porphyrin core. These modes, along with low-energy ruffling modes often found below 50 cm⁻¹, are crucial in defining the structural and dynamic properties of the metalloporphyrin. The presence and frequencies of these bands in the Raman spectrum act as a fingerprint for the specific structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to paramagnetic compounds like this compound presents unique challenges and yields different types of information compared to diamagnetic species.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The Cu(II) ion has a d⁹ electronic configuration, possessing one unpaired electron. This makes the entire molecule paramagnetic. The presence of this unpaired electron has profound effects on the ¹H NMR spectrum, primarily through hyperfine interactions that lead to two main consequences: large chemical shifts and significant line broadening.
The unpaired electron density can delocalize from the metal onto the porphyrin ligand, causing very large contact and pseudocontact shifts for the proton resonances. This means that the signals for the porphyrin protons are often shifted far outside the typical 0-10 ppm range observed for diamagnetic organic molecules. For example, in analogous paramagnetic iron(III) porphyrins, the pyrrole proton signals can appear as far downfield as 79 ppm. researchgate.net
Simultaneously, the unpaired electron provides a powerful mechanism for nuclear relaxation, which dramatically shortens the relaxation times (T₁ and T₂) of nearby protons. This rapid relaxation leads to extremely broad NMR signals, with linewidths that can be hundreds or even thousands of Hertz wide. researchgate.net The combination of large, unpredictable shifts and severe line broadening often makes it impossible to resolve the fine structure (spin-spin coupling) needed for detailed structural elucidation. Consequently, a well-resolved ¹H NMR spectrum, typical for diamagnetic compounds, is generally not obtainable for this compound. The resulting spectrum is characterized by broad, shifted peaks that, while confirming the paramagnetic nature of the complex, are of limited use for detailed structural assignment.
X-ray Diffraction (XRD) Studies
X-ray diffraction is an indispensable tool for elucidating the crystalline structure of materials. By analyzing the pattern of diffracted X-rays, researchers can determine the arrangement of atoms and molecules within a crystal lattice. For a complex molecule like Cu-TCPP, both single crystal and powder XRD techniques provide complementary information about its solid-state architecture and bulk properties.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
For Cu-TCPP, obtaining single crystals of sufficient size and quality for SC-XRD can be challenging due to its tendency to form microcrystalline powders or two-dimensional nanosheets. However, when successful, the analysis would provide unambiguous evidence of the coordination environment around the Cu(II) center. Typically, in such metalloporphyrins, the copper ion is coordinated to the four nitrogen atoms of the porphyrin core in a square planar geometry. The carboxyphenyl groups at the meso positions can influence the crystal packing through intermolecular interactions such as hydrogen bonding and π-π stacking. Structural data from closely related copper porphyrin complexes show that the Cu-N bond lengths are typically around 1.97 Å. researchgate.netrsc.org
Table 1: Representative Crystallographic Data for a Copper Porphyrin Complex
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a, b (Å) | 12.89 |
| c (Å) | 9.75 |
| Cu-N bond length (Å) | ~1.97 |
| Coordination Geometry | Square Planar |
Note: This table presents typical data for a related copper porphyrin and serves as an illustrative example of the parameters determined by SC-XRD.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is utilized to analyze the crystalline nature of a bulk sample. This technique is particularly valuable for materials like Cu-TCPP that are often synthesized as microcrystalline powders or as components of metal-organic frameworks (MOFs). The resulting diffraction pattern provides a fingerprint of the material's crystalline phases.
PXRD analysis of Cu-TCPP MOFs and nanosheets confirms their crystalline structure. researchgate.net For instance, studies on Cu-TCPP 2D nanosheets report a characteristic broad diffraction peak around a 2θ value of 18°, which corresponds to the (004) crystallographic plane. acs.org This peak is indicative of the layered structure of the nanosheets. acs.org The presence and position of diffraction peaks can be used to confirm the successful synthesis of the desired crystalline phase and to assess its purity. rsc.orgrsc.org
Table 2: Characteristic Powder XRD Peaks for Cu-TCPP Materials
| 2θ (degrees) | Corresponding Plane | Material Form |
|---|---|---|
| ~14.7° | - | Cu-MOF |
| ~18° | (004) | 2D Nanosheets |
| ~24.3° | - | Cu-MOF |
Data compiled from multiple sources describing Cu-TCPP based materials. researchgate.netacs.org
Microscopic and Surface Analytical Techniques
To comprehend the functional properties of Cu-TCPP, particularly in applications involving interfaces and thin films, it is crucial to characterize its surface morphology and composition. Techniques such as scanning electron microscopy, atomic force microscopy, and X-ray photoelectron spectroscopy provide this essential information at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary electrons emitted, which are then used to create an image.
SEM studies of Cu-TCPP have revealed diverse morphologies depending on the synthesis conditions. For example, when prepared as a 2D MOF material, Cu-TCPP can form nanosheets with either wrinkled or flat morphologies. researchgate.net These images provide direct visual evidence of the material's structure, such as the sheet-like nature of Cu-TCPP assemblies or the crystal habit of MOF particles. rsc.orgresearchgate.net This morphological information is vital for understanding how the material will interact with its environment in various applications.
Atomic Force Microscopy (AFM) for Surface Topography and Molecular Arrangement
Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale. A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to map the surface features with very high resolution.
AFM has been instrumental in characterizing thin films and nanosheets of Cu-TCPP. researchgate.netresearchgate.net For individual Cu-TCPP MOF nanosheets, AFM measurements have confirmed their thin nature, revealing a very uniform thickness of approximately 5.1 nm ± 0.3 nm. researchgate.net In addition to thickness, AFM can quantify surface roughness, which is a critical parameter for applications in electronics and sensing. acs.org For multilayer porphyrin films, AFM confirms the continuous nature of the films and provides roughness values that can be correlated with data from other techniques like X-ray reflectivity. acs.org
Table 3: Typical AFM Measurement Data for Porphyrin Nanosheets and Films
| Parameter | Typical Value |
|---|---|
| Nanosheet Thickness | 5.1 ± 0.3 nm |
| Surface Roughness (RMS) | 1-5 nm |
| Scan Area | 1 µm x 1 µm |
Values are representative of data reported for Cu-TCPP and related porphyrin thin films. researchgate.netacs.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of each element and its oxidation state.
For Cu-TCPP, XPS analysis confirms the presence of copper, carbon, nitrogen, and oxygen on the material's surface. researchgate.netacs.org Crucially, the high-resolution spectrum of the Cu 2p region allows for the determination of the copper's oxidation state. The Cu 2p₃/₂ main peak for Cu(II) species is typically observed at a binding energy of around 934-935 eV and is accompanied by strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.net The presence of these satellite peaks is a distinctive feature of the Cu²⁺ oxidation state. researchgate.net The C 1s, N 1s, and O 1s spectra can also be resolved to provide information about the different chemical environments of these atoms within the porphyrin structure.
Table 4: Representative XPS Binding Energies for Cu-TCPP
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| Cu 2p₃/₂ | ~934.5 | Cu(II) in porphyrin core |
| Cu 2p (Satellite) | ~942.0 | Shake-up satellite, confirms Cu(II) |
| C 1s | ~284.8 | C-C/C-H in phenyl and pyrrole rings |
| ~288.5 | C=O in carboxyl groups | |
| N 1s | ~398.5 | Pyrrolic nitrogen coordinated to Cu |
| O 1s | ~532.0 | C=O in carboxyl groups |
Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment.
Computational Investigations of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. umb.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers an excellent balance of computational cost and accuracy. rutgers.edu For systems like Cu(II)-TCPP, DFT calculations can predict geometries, orbital energies, and other electronic properties with a high degree of reliability.
Elucidation of Electronic Structure and Orbital Energetics
DFT calculations reveal that the electronic structure of Cu(II)-TCPP is characterized by a complex interplay between the central copper ion and the porphyrin macrocycle. The copper(II) ion has a d⁹ electronic configuration, which introduces an unpaired electron into the system and results in a doublet ground state. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the molecule's chemical reactivity and its optical and electronic properties. researchgate.net
In metalloporphyrins, the HOMO and LUMO are typically dominated by the π-system of the porphyrin ring. umb.eduresearchgate.net Specifically, Gouterman's four-orbital model describes the key frontier orbitals as two nearly degenerate HOMOs (a₁ᵤ and a₂ᵤ) and two degenerate LUMOs (e₉). The presence of the central copper atom and the meso-substituted carboxyphenyl groups in Cu(II)-TCPP perturbs these orbital energies. DFT studies on the closely related Copper(II)-meso-tetraphenylporphine (CuTPP) show that the d-orbitals of the copper ion lie in close energetic proximity to the porphyrin's π-orbitals. umb.edu The singly occupied molecular orbital (SOMO) in these open-shell systems is typically of metal dₓ²-y² character and is located energetically between the HOMO and LUMO of the porphyrin ligand. smolecule.com This arrangement is critical for enabling charge transfer interactions. smolecule.com
The carboxyphenyl substituents are known to act as proton relays and can influence the electronic properties through inductive and resonance effects, subtly modifying the energy levels of the frontier orbitals. smolecule.com
Table 1: Representative Frontier Molecular Orbital Energies for a Copper Porphyrin System (Analogous to Cu(II)-TCPP) Data adapted from DFT calculations on similar copper porphyrin complexes.
| Orbital | Energy (eV) | Primary Character |
| LUMO+1 | -2.85 | Porphyrin π |
| LUMO | -3.10 | Porphyrin π |
| SOMO | -4.50 | Cu dₓ²-y² |
| HOMO | -5.20 | Porphyrin π |
| HOMO-1 | -5.25 | Porphyrin π |
Theoretical Prediction of Energy Gaps
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. researchgate.net A smaller gap generally implies that the molecule can be more easily excited. DFT calculations are widely used to predict this gap. nih.gov
For Cu(II)-TCPP, the HOMO-LUMO gap is primarily dictated by the porphyrin's π-system. However, the presence of the copper d-orbitals and the electronic influence of the carboxyphenyl groups modulate this value. researchgate.netsmolecule.com Computational studies on analogous porphyrin systems indicate that the HOMO-LUMO gap for metallotetraphenylporphyrins is typically in the range of 2.0-2.5 eV. chemrxiv.org DFT calculations on Cu-TCPP used in metal-organic frameworks have been performed, and while specific values for the isolated molecule are not always reported, the calculated energy levels are consistent with this range. The choice of DFT functional and basis set can significantly influence the predicted gap, with modern functionals providing results that are in good agreement with experimental values derived from electrochemical and spectroscopic measurements. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its utility to the study of excited states. rsc.orgrsc.org TD-DFT is a cost-effective method for calculating electronic transition energies and oscillator strengths, making it an invaluable tool for simulating and interpreting optical spectra. rsc.org
Simulation and Interpretation of Optical Spectra
The optical absorption spectrum of Cu(II)-TCPP, like other metalloporphyrins, is dominated by two main features: an intense Soret band (or B band) in the near-UV region (~400-450 nm) and weaker Q bands in the visible region (~500-600 nm). acs.org TD-DFT calculations can accurately reproduce these features. nih.gov
The Soret band arises from a strong electronic transition from the HOMO/HOMO-1 to the LUMO/LUMO+1, often described as an S₀ → S₂ transition. acs.org The Q bands correspond to the weaker S₀ → S₁ transition, which is formally forbidden in highly symmetric porphyrins but gains intensity through vibronic coupling and symmetry lowering. acs.org
TD-DFT simulations for Cu(II)-TCPP and related systems show that the calculated absorption spectra match well with experimental data. acs.org Experimental spectra of Cu-TCPP nanosheets show a characteristic Soret band around 430 nm and two Q bands at approximately 545 nm and 581 nm. acs.org TD-DFT calculations can assign the specific orbital contributions to these electronic transitions, confirming their π → π* nature within the porphyrin macrocycle. researchgate.net
Table 2: Simulated vs. Experimental Absorption Maxima for Cu(II)-TCPP
| Band | Simulated λmax (nm) (Typical Range) | Experimental λmax (nm) acs.org | Primary Transition Character |
| Soret (B) | ~420 | 430 | π → π* (S₀ → S₂) |
| Q | ~540-590 | 545, 581 | π → π* (S₀ → S₁) |
Analysis of Charge Transfer Transitions
In addition to the ligand-centered π → π* transitions, metalloporphyrins can exhibit charge transfer (CT) transitions, where an electron moves from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT) or vice versa (Ligand-to-Metal Charge Transfer, LMCT). rsc.org TD-DFT is instrumental in identifying and characterizing these states. nih.gov
For Cu(II)-TCPP, with its d⁹ copper center, LMCT transitions are particularly relevant. nih.gov The presence of the half-filled Cu d-orbital between the porphyrin's HOMO and LUMO facilitates an LMCT pathway upon photoexcitation. smolecule.com TD-DFT calculations on copper porphyrins have identified low-lying excited states with significant LMCT character, where electron density moves from the porphyrin π-system to the vacant d-orbital on the copper ion. researchgate.net These LMCT states play a crucial role in the photophysical properties of copper porphyrins, often providing a rapid non-radiative decay pathway that quenches fluorescence. smolecule.com This is a key reason why Cu(II) porphyrins are typically non-emissive. chemrxiv.org
Modeling of Spin-Orbit Coupling Effects
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital angular momentum. nih.gov In molecules containing heavy atoms or transition metals, SOC can become significant, facilitating formally spin-forbidden processes like intersystem crossing (ISC), which is the transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state). nih.gov
For Cu(II)-TCPP, a d⁹ system, the unpaired electron spin can couple with the orbital angular momentum of the excited states. nih.gov While direct computational modeling of SOC for a molecule of this size is complex, theoretical principles and studies on related systems provide insight. The presence of the copper atom enhances the rate of intersystem crossing from the initially populated singlet excited state to a lower-energy triplet state. nih.gov This process is often extremely fast in copper porphyrins, occurring on a femtosecond to picosecond timescale. nih.gov The magnitude of the SOC is a key determinant of the ISC rate. nih.gov Computational approaches that incorporate SOC effects, often by calculating SOC matrix elements between non-relativistic states computed with TD-DFT, can quantify these effects and explain the efficient population of triplet states, which is crucial for applications in photodynamic therapy and photocatalysis. chemrxiv.org
Supramolecular Chemistry and Advanced Material Integration of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Principles of Self-Assembly of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (B77598)
The self-assembly of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (CuTCPP) into well-defined supramolecular structures is governed by a delicate interplay of non-covalent interactions. These weak forces dictate the spatial arrangement of the porphyrin molecules, leading to the formation of highly ordered architectures in two and three dimensions, both in solution and on solid surfaces.
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Electrostatic Interactions)
The intricate process of self-assembly in CuTCPP is primarily driven by three key non-covalent interactions: hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govnih.gov The balance and directionality of these forces are crucial for the formation of stable, ordered supramolecular structures. nih.govrsc.org
Hydrogen Bonding: The four carboxylic acid groups at the periphery of the CuTCPP molecule are the primary sites for hydrogen bonding. These groups can form robust intermolecular hydrogen bonds with each other, leading to the creation of extended networks. nih.gov For instance, the commercially available tetra-(4-carboxyphenyl)porphyrin (TCPP) can form two-dimensional square grid arrays through hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov This type of interaction is fundamental in guiding the initial arrangement of the porphyrin building blocks.
π-π Stacking: The large, electron-rich π-conjugated system of the porphyrin core facilitates significant π-π stacking interactions between adjacent molecules. nih.govrsc.org These interactions, where the planar porphyrin rings stack on top of each other, are essential for stabilizing the resulting supramolecular assemblies. acs.org The distance between the stacked porphyrin faces is critical, with typical distances of 3.4–3.6 Å being optimal for effective π-π stacking. acs.org The interplay between hydrogen bonding and π-π stacking can lead to complex structures; for example, in some porphyrin-based assemblies, π-π interactions between layers can help construct a 3D porous architecture from 2D layers that are initially formed by other interactions. rsc.org
The following table summarizes the key non-covalent interactions and their roles in the self-assembly of CuTCPP.
| Interaction | Description | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Occurs between the peripheral carboxylic acid groups. | Directs the formation of extended 2D networks and provides structural directionality. nih.gov |
| π-π Stacking | Interaction between the aromatic porphyrin cores of adjacent molecules. | Stabilizes the assembly through face-to-face arrangement, contributing to the formation of 3D structures. nih.govacs.org |
| Electrostatic Interactions | Coulombic forces involving the central Cu(II) ion and deprotonated carboxylate groups. | Modulates the overall stability and influences the packing of the porphyrin units. rsc.orgmdpi.com |
Formation of Ordered Two-Dimensional and Three-Dimensional Supramolecular Architectures
The combination of directional hydrogen bonding and stabilizing π-π stacking interactions enables CuTCPP to form highly ordered supramolecular architectures in both two and three dimensions. thieme-connect.denih.gov
Two-Dimensional (2D) Architectures: On surfaces or at interfaces, CuTCPP molecules can arrange into well-defined 2D layers or nanosheets. researchgate.net The carboxylic acid groups can link the molecules in a planar fashion, creating a grid-like structure. nih.gov In many cases, these 2D layers are the fundamental building blocks for more complex 3D structures. The synthesis of 2D Cu-TCPP nanosheets has been achieved through various methods, including surfactant-assisted and solvothermal approaches. acs.orgrsc.org These nanosheets often feature a structure where TCPP is coordinated with four copper nodes in a tetradentate fashion, leading to the formation of square pyramidal paddlewheel secondary building units that extend into 2D layers. acs.org
Three-Dimensional (3D) Architectures: Three-dimensional structures are typically formed through the stacking of pre-formed 2D layers. nih.gov The π-π interactions between the porphyrin cores of adjacent layers play a crucial role in holding these layers together. rsc.org This layer-by-layer assembly can result in porous 3D frameworks. The final 3D architecture can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. nih.gov For example, adjacent 2D layers of a metal-organic framework can be assembled via interlayer π–π interactions to create a 3D porous supramolecular architecture. rsc.org
Directed Assembly on Solid Surfaces (e.g., Highly Ordered Pyrolytic Graphite)
The self-assembly of porphyrin molecules can be directed by using a solid substrate, such as highly ordered pyrolytic graphite (B72142) (HOPG). While specific research detailing the directed assembly of CuTCPP on HOPG is not extensively available in the provided results, the principles of porphyrin self-assembly on surfaces are well-established. The flat, aromatic surface of HOPG provides an ideal template for the organization of planar porphyrin molecules through van der Waals and π-π interactions.
The interaction between the porphyrin's π-system and the graphite surface can lead to the formation of highly ordered monolayers. The peripheral carboxylic acid groups of CuTCPP would play a critical role in this process, potentially forming hydrogen-bonded networks on the surface, which would further guide the assembly into specific, predictable patterns. The ability to control the arrangement of these molecules on a surface is crucial for applications in molecular electronics and catalysis.
Incorporation into Metal-Organic Frameworks (MOFs)
CuTCPP is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) due to its rigid structure and the presence of four carboxylic acid groups, which can coordinate with metal ions or clusters. sciforum.net These CuTCPP-based MOFs often exhibit high porosity and stability, making them suitable for a variety of applications. researchgate.net
Design and Synthesis of CuTCPP-based MOFs
The design of CuTCPP-based MOFs involves the selection of a suitable metal node that can coordinate with the carboxylate groups of the porphyrin linker. nih.gov Copper(II) ions are frequently used as the metal node, often forming paddlewheel secondary building units (SBUs) where two copper ions are bridged by four carboxylate groups from different porphyrin molecules. rsc.org
The synthesis of these MOFs is typically carried out using solvothermal methods. sciforum.netrsc.org In a typical procedure, CuTCPP and a copper salt (like copper nitrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF). acs.org The mixture is then heated in a sealed container, leading to the crystallization of the MOF over several hours or days. acs.org Surfactants like polyvinylpyrrolidone (B124986) (PVP) can be used to control the morphology and size of the resulting MOF crystals, for instance, to produce ultrathin nanosheets. acs.org
Recent research has also demonstrated rapid synthesis routes, such as microwave-assisted hydrothermal methods, which can produce 2D Cu-TCPP MOFs in a much shorter time. researchgate.net The resulting materials are often characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm their crystalline structure and UV-vis spectroscopy to verify the incorporation of the copper porphyrin unit. acs.orgmdpi.com
Impact on Framework Stability and Porosity
The incorporation of the rigid and chemically robust CuTCPP linker generally imparts good stability to the resulting MOF framework.
Porosity: The porous nature of MOFs is one of their most important characteristics. mdpi.comfrontiersin.org CuTCPP-based MOFs typically exhibit significant porosity, which is crucial for applications in gas storage, separation, and catalysis. osti.govrsc.org The Brunauer–Emmett–Teller (BET) surface area is a common metric used to quantify the porosity of these materials. mdpi.com Different synthetic approaches and the use of different metal centers can lead to varying porosities. For example, a MOF synthesized with only CuTCPP (denoted MOF-c) showed a BET surface area of 1739 m²/g and exhibited a type IV isotherm, which is characteristic of mesoporous materials. mdpi.com In contrast, a similar MOF synthesized with the non-metalated porphyrin (H₂TCPP) had a slightly lower BET surface area of 1617 m²/g and a type I isotherm, indicating microporosity. mdpi.com This highlights how the metalated porphyrin core can influence the final porous structure.
The table below presents comparative data on the porosity of porphyrin-based MOFs.
| MOF Designation | Porphyrin Linker | BET Surface Area (m²/g) | Isotherm Type | Porosity Type |
|---|---|---|---|---|
| MOF-a | H₂TCPP (free-base) | 1617 | Type I | Microporous mdpi.com |
| MOF-c | CuTCPP | 1739 | Type IV | Mesoporous mdpi.com |
Construction of Hybrid Coordination Polymers with Bridging Metal Ions
Copper(II) meso-tetra(4-carboxyphenyl)porphine (CuTCPP) serves as a versatile and highly functional building block, or "linker," in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netsciforum.net These materials are crystalline structures formed by linking metal ions or clusters with organic molecules. researchgate.netnih.gov The four carboxylate groups on the CuTCPP molecule are positioned at the periphery of the porphyrin ring, allowing them to coordinate with external metal ions, which act as bridges. researchgate.netacs.org This coordination leads to the formation of extended, often porous, three-dimensional networks. acs.orgresearchgate.net
The synthesis of these hybrid coordination polymers typically occurs under hydrothermal or solvothermal conditions, where CuTCPP and a salt of a secondary, bridging metal ion are heated in a suitable solvent. sciforum.netnih.gov The choice of the bridging metal ion is crucial as it influences the final structure and properties of the polymer. Lanthanide ions, for example, are often used due to their large size, high coordination numbers, and strong affinity for oxygen-containing ligands like carboxylates, which facilitates the formation of stable, open-framework architectures. acs.orgresearchgate.net
In these structures, the CuTCPP units are interconnected by multinuclear assemblies of the bridging metal ions. acs.orgresearchgate.net For instance, research on analogous tetra(carboxyphenyl)porphyrins with lanthanide ions has revealed that the metal ions can form dinuclear or polynuclear clusters that are bridged by the carboxylate moieties of the porphyrin linkers. acs.org This results in robust, thermally stable frameworks perforated by channel voids, the size of which depends on the geometry of the porphyrin linker and the coordination pattern of the metal assemblies. acs.orgresearchgate.net The resulting porous materials have potential applications in areas such as gas storage and catalysis. sciforum.netresearchgate.net The specific geometry of CuTCPP, with its four peripheral carboxylate groups, allows it to act as a tetratopic linker, contributing to the creation of diverse and complex network topologies. researchgate.netmorressier.com
Development of Hybrid Composites and Nanomaterials
The integration of CuTCPP with semiconductor nanomaterials, particularly titanium dioxide (TiO₂), has been a significant area of research for developing advanced photocatalysts. cambridge.orgcambridge.orgfrontierspecialtychemicals.com TiO₂ is a widely used semiconductor in photocatalysis but is limited by its large band gap (3.2 eV for anatase), which restricts its activation to the UV portion of the electromagnetic spectrum. cambridge.org By sensitizing TiO₂ with CuTCPP, the resulting composite material can harness visible light, significantly enhancing its photocatalytic efficiency. cambridge.orgcambridge.org
In these nanocomposites, the CuTCPP molecules are anchored to the surface of the TiO₂ nanoparticles or nanorods. cambridge.orgrsc.org The bonding occurs through the peripheral carboxyl groups of the porphyrin, which form a strong linkage with the TiO₂ surface. cambridge.orgcambridge.org This intimate connection is crucial for efficient electron transfer between the photo-excited porphyrin and the conduction band of the semiconductor. cambridge.org Upon absorption of visible light, the CuTCPP molecule is excited, and it injects an electron into the TiO₂ conduction band. This process extends the photoresponse of TiO₂ from the UV to the visible light region and promotes the separation of photogenerated electron-hole pairs, which in turn reduces their recombination rate and enhances photocatalytic activity. cambridge.orgcambridge.org
These CuTCPP/TiO₂ composites have demonstrated superior performance over bare TiO₂ in the degradation of organic pollutants and in the photoreduction of carbon dioxide (CO₂). cambridge.orgresearchgate.net For example, in the degradation of 4-nitrophenol (B140041) under visible light, CuTCPP-sensitized TiO₂ nanorods showed significantly higher photoactivity than unsensitized TiO₂. cambridge.orgcambridge.org Similarly, in CO₂ reduction, a CuTCPP-TiO₂ composite exhibited substantially higher yields of CO and methane (B114726) (CH₄) compared to bare TiO₂. researchgate.net
Table 1: Photocatalytic CO₂ Reduction Performance of CuTCPP@TiO₂
| Catalyst | Product | Evolution Rate (μmol·g⁻¹·h⁻¹) | Enhancement Factor (vs. bare TiO₂) |
|---|---|---|---|
| TCPP-Cu@P25 | CO | 13.6 | 35.8x |
| TCPP-Cu@P25 | CH₄ | 1.0 | 97.0x |
Data sourced from a study on photocatalytic CO₂ reduction. The composite shows significantly enhanced evolution rates for both CO and CH₄ compared to the bare P25 (a commercial form of TiO₂) catalyst. researchgate.net
Graphene quantum dots (GQDs) are zero-dimensional carbon nanomaterials that have garnered significant interest in photocatalysis due to their unique properties, including strong light-capturing capabilities, up-conversion photoluminescence, and excellent electron transfer characteristics. rhhz.netccspublishing.org.cn Conjugating CuTCPP with GQDs creates hybrid materials with synergistically enhanced photocatalytic properties.
In these composites, GQDs act as electron acceptors and transporters, further improving the separation of charge carriers generated upon light absorption by the porphyrin. rhhz.netresearchgate.net When the CuTCPP component is photo-excited, it can transfer an electron to the GQD, which then effectively shuttles the charge, preventing its recombination with the hole left on the porphyrin. rhhz.net This efficient charge separation is a key factor in boosting photocatalytic performance for applications like hydrogen production and environmental remediation. ccspublishing.org.cnacs.org
The synthesis of these hybrid materials can be achieved through methods like self-assembly, where noncovalent interactions, such as π-π stacking between the aromatic structures of the porphyrin and the graphene, facilitate close contact and alignment. acs.org Studies on similar systems, such as CuTCPP combined with graphitic carbon nitride (g-C₃N₄), have shown that this hybridization significantly narrows the bandgap of the composite material, allowing for greater absorption of visible light and improved photocatalytic efficiency. acs.org The integration of GQDs into photocatalytic systems enhances the generation of reactive oxygen species, which are crucial for the degradation of organic pollutants. ccspublishing.org.cnresearchgate.net
Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, are known for their high surface area, ordered pore structures, and chemical stability, making them excellent support materials. mdpi.comnih.govresearchgate.net The functionalization of these materials with porphyrin molecules like tetra(4-carboxyphenyl)porphine (TCPP) creates hybrid adsorbents with a high capacity for removing heavy metal ions from aqueous solutions. nih.govresearchgate.net
The incorporation of the porphyrin into the mesoporous silica is typically achieved through a post-synthesis grafting method. nih.govresearchgate.net In this process, the silica surface is often first modified with an amine-containing silane, such as 3-aminopropyltrimethoxysilane (B80574) (APTES), to introduce reactive amine groups. mdpi.combohrium.com These groups can then form covalent amide bonds with the carboxylic acid groups of the TCPP molecule, firmly anchoring the porphyrin to the silica framework. nih.gov
The resulting TCPP-functionalized silica (TCPP-SBA-15) has been shown to be a highly effective material for the removal of copper(II) ions from water. nih.govresearchgate.net The porphyrin macrocycle acts as a powerful chelating agent for Cu(II) ions. nih.gov Comparative studies have demonstrated that the TCPP-modified silica possesses a significantly higher adsorption capacity for Cu(II) than silica functionalized with only amine groups. nih.govresearchgate.net The presence of the porphyrin provides specific binding sites that lead to enhanced uptake of the metal ions.
Table 2: Comparison of Cu(II) Adsorption Capacity on Functionalized SBA-15
| Adsorbent Material | Maximum Adsorption Capacity (mmol·g⁻¹) |
|---|---|
| NH₂-SBA-15 | < 2.0 (approx.) |
| TCPP-SBA-15 | ~ 13.0 |
Data highlights the superior performance of porphyrin-functionalized silica in removing Cu(II) ions from aqueous solutions. nih.govresearchgate.net
Catalytic and Photocatalytic Functionalities of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Photocatalysis for Environmental Remediation
The photocatalytic properties of Cu(II)TCPP have been extensively investigated for the degradation of persistent organic pollutants in aqueous environments. smolecule.com Its ability to harness visible light to generate highly reactive oxygen species (ROS) makes it an effective catalyst for breaking down complex organic molecules into simpler, less harmful substances.
Mechanisms of Organic Pollutant Degradation (e.g., Dyes, Pharmaceuticals, Pesticides)
The photocatalytic degradation of organic pollutants using Cu(II)TCPP typically proceeds through a mechanism involving the generation of reactive oxygen species (ROS). Upon absorption of visible light, the Cu(II)TCPP molecule is excited from its ground state to a higher energy singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Alternatively, the excited porphyrin can participate in electron transfer processes with surrounding molecules. It can be reduced by an electron donor to form a radical anion, which then reacts with oxygen to produce a superoxide (B77818) radical anion (•O₂⁻). This superoxide radical can further lead to the formation of other ROS, such as hydroxyl radicals (•OH) and hydroperoxyl radicals (•HO₂).
These generated ROS, particularly •OH and ¹O₂, are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic pollutant molecules. The degradation pathways often involve a series of steps, including hydroxylation, demethylation, and cleavage of aromatic rings, ultimately leading to the mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions.
For instance, in the degradation of dyes like Methylene Blue and Rhodamine B , the primary mechanism involves the attack of these ROS on the chromophoric groups of the dye molecules, leading to their decolorization and eventual breakdown. mdpi.commtak.huatlantis-press.commdpi.com Similarly, for pharmaceuticals such as Tetracycline (B611298) , the degradation process is initiated by the oxidative attack of ROS on the complex multi-ring structure of the antibiotic. mdpi.comnih.gov In the case of pesticides like Chlorpyrifos , the photocatalytic process can lead to the cleavage of the phosphate ester and chlorinated pyridine moieties, rendering the pesticide inactive. researchcommons.orgnih.gov
Visible-Light Induced Catalytic Efficiency and Kinetics
The efficiency of Cu(II)TCPP as a photocatalyst under visible light is noteworthy. Its strong absorption in the visible region of the electromagnetic spectrum allows it to effectively utilize sunlight as an energy source. The kinetics of the photocatalytic degradation of various organic pollutants often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant.
The photocatalytic performance of Cu(II)TCPP can be influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the initial concentration of the pollutant. For example, in the degradation of Methylene Blue, the photocatalytic activity is influenced by the formation of hydroxyl radicals. atlantis-press.com The table below summarizes the visible-light-induced catalytic efficiency of Cu(II)TCPP and its composites in the degradation of various organic pollutants.
| Pollutant | Catalyst System | Degradation Efficiency (%) | Time (min) | Apparent Rate Constant (k) | Reference |
| Methylene Blue | CuTCPP-TiO₂ | Enhanced | - | Follows Langmuir-Hinshelwood model | rsc.org |
| Rhodamine B | CuO/Fe₂O₃ nanocomposite | 96 | 40 | 0.068 min⁻¹ | nih.gov |
| Tetracycline | CuO/Fe₂O₃ nanocomposite | 88 | 80 | 0.048 min⁻¹ | nih.gov |
| Chlorpyrifos | Cu(II) mediated | - | - | Follows first-order kinetics | nih.gov |
Water Oxidation Catalysis for Energy Conversion
Cu(II)TCPP has also demonstrated significant potential as a catalyst for water oxidation, a critical half-reaction in artificial photosynthesis and the production of solar fuels. smolecule.com The ability to efficiently oxidize water to produce protons and oxygen is a key step in converting solar energy into chemical energy in the form of hydrogen fuel.
Proton and Oxygen Generation in Photoelectrochemical Systems
In photoelectrochemical systems, Cu(II)TCPP can act as a photosensitizer and a catalyst for water oxidation. When immobilized on an electrode surface and illuminated with visible light, the Cu(II)TCPP molecule absorbs a photon and becomes electronically excited. This excited state can then inject an electron into the conduction band of the semiconductor electrode, leaving behind a porphyrin radical cation. This oxidized porphyrin is then capable of accepting electrons from water molecules, leading to their oxidation and the generation of protons (H⁺) and molecular oxygen (O₂).
Excitation: Cu(II)TCPP + hν → Cu(II)TCPP*
Electron Injection: Cu(II)TCPP* → Cu(II)TCPP⁺• + e⁻ (to electrode)
Water Oxidation: 4 Cu(II)TCPP⁺• + 2 H₂O → 4 Cu(II)TCPP + 4 H⁺ + O₂
The efficiency of this process is dependent on the successful competition of water oxidation with charge recombination processes. The carboxyphenyl groups on the porphyrin periphery can play a crucial role in facilitating proton transfer and creating a favorable local environment for the water oxidation reaction.
Enhanced Performance in Hybrid Photocatalyst Architectures
To further improve the efficiency and stability of Cu(II)TCPP in water oxidation catalysis, it is often incorporated into hybrid photocatalyst architectures. smolecule.com By combining Cu(II)TCPP with other materials, such as semiconductors or carbon-based nanostructures, synergistic effects can be achieved that lead to enhanced performance.
One common approach is to immobilize Cu(II)TCPP on the surface of a wide-bandgap semiconductor, such as **Titanium dioxide (TiO₂) **. rsc.org In this configuration, the TiO₂ acts as an electron acceptor, facilitating charge separation and reducing the likelihood of charge recombination. The Cu(II)TCPP sensitizes the TiO₂ to visible light, allowing the hybrid material to utilize a broader portion of the solar spectrum. This enhanced charge separation leads to a more efficient generation of the porphyrin radical cation, which is the active species for water oxidation.
| Hybrid System | Enhancement Mechanism | Application |
| Cu(II)TCPP/TiO₂ | Enhanced charge separation, visible light sensitization | Water Oxidation, Pollutant Degradation |
| Cu(II)TCPP/Graphene Oxide | Improved charge transport, high surface area | Water Oxidation, Drug Delivery |
Catalysis in Organic Transformations
Beyond its photocatalytic applications, Cu(II)TCPP has also been employed as a catalyst in various organic transformations. The copper center of the porphyrin can participate in redox cycles, making it an effective catalyst for both oxidation and reduction reactions.
One notable application is the oxidation of alcohols. For example, Cu(II)TCPP has been shown to catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) . iust.ac.ir This reaction typically proceeds in the presence of a co-catalyst and molecular oxygen as the oxidant. The porphyrin catalyst facilitates the activation of molecular oxygen and the subsequent oxidation of the alcohol.
In addition to oxidation reactions, Cu(II)TCPP can also catalyze reduction reactions. A prominent example is the reduction of 4-nitrophenol (B140041) to 4-aminophenol . researchgate.net This transformation is of significant environmental importance as 4-nitrophenol is a common and toxic industrial pollutant. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride, with the Cu(II)TCPP acting as a catalyst to facilitate the electron transfer process.
| Organic Transformation | Substrate | Product | Catalyst System |
| Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Cu(II)TCPP, O₂ |
| Nitroarene Reduction | 4-Nitrophenol | 4-Aminophenol | Cu(II)TCPP, NaBH₄ |
Facilitation of Electron Transfer in Redox Reactions
The fundamental catalytic capability of Cu(II)-TCPP is rooted in its ability to facilitate electron transfer in redox reactions. The porphyrin macrocycle, a highly conjugated π-system, provides an efficient pathway for mediating the movement of electrons. The central Cu(II) ion possesses accessible redox states, allowing it to act as an active site for catalytic cycles involving oxidation and reduction.
Homogeneous electron transfer reactions involving Cu(II) porphyrin complexes have been studied to understand their mechanism. In these reactions, oxidation typically occurs at the porphyrin ligand rather than the central metal ion, leading to the formation of a π-cation radical. indexcopernicus.comnih.gov The rate of these electron transfer events is exceptionally high, a characteristic attributed to the small reorganization energies required for the porphyrin-centered redox process. indexcopernicus.com
The efficiency of electron transfer can be quantified using techniques like electrochemical impedance spectroscopy. Studies on systems incorporating Cu(II)-TCPP have demonstrated a significant decrease in charge transfer resistance, confirming enhanced electron transfer kinetics. This property is crucial for its role in electrocatalysis, where rapid electron transfer between the catalyst and the electrode surface is essential for high efficiency.
Applications in Alcohol Oxidation and Nitro Compound Reduction
Cu(II)-TCPP and related copper complexes have proven to be effective catalysts for the oxidation of alcohols and the reduction of nitro compounds, two important classes of organic reactions.
In alcohol oxidation, copper complexes, often in combination with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can catalyze the aerobic oxidation of alcohols to their corresponding aldehydes or ketones. nih.govnih.gov These systems can function under mild conditions, using environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.gov The catalytic cycle generally involves the copper center mediating the dehydrogenation of the alcohol. Research has shown a preference for the oxidation of secondary alcohols over primary ones in some copper-catalyzed systems. nih.gov The catalytic performance is influenced by the ligand structure and reaction conditions.
The reduction of nitroaromatic compounds, such as 4-nitrophenol, to their corresponding amines is a critical reaction for wastewater treatment and the synthesis of pharmaceuticals and dyes. nih.gov Copper-based catalysts, including various copper(II) complexes and copper-based metal-organic frameworks (MOFs), have demonstrated high efficiency in this transformation, typically using a reducing agent like sodium borohydride (NaBH₄). nih.govnih.gov The reaction mechanism is believed to follow a Langmuir-Hinshelwood model, where both the nitro compound and the hydride donor adsorb onto the catalyst's surface, facilitating the electron transfer and reduction process. nih.gov The catalytic activity of these copper complexes is often reproducible over multiple cycles. nih.gov
Table 1: Examples of Copper-Catalyzed Reduction of 4-Nitrophenol This table presents data for various copper(II) complexes to illustrate the general catalytic capability for this type of reaction.
| Catalyst (Copper(II) Complex) | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|
| Complex 1 (N,O-chelating Schiff base) | 1.0 | 60 | 90.8 | nih.gov |
| Complex 2 (N,O-chelating Schiff base) | 1.0 | 60 | 95.2 | nih.gov |
| Complex 3 (N,O-chelating Schiff base) | 1.0 | 60 | 97.5 | nih.gov |
Exploration in Polymerization Reactions
Copper complexes are extensively used as catalysts in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The process relies on a reversible redox reaction between an active propagating radical and a dormant species, mediated by a transition metal complex. chemistryviews.orgmdpi.com
The catalytic system in ATRP typically involves a copper(I) complex as an activator and a copper(II) complex as a deactivator. mdpi.com A species like Cu(II)-TCPP can function as the deactivator (Cu(II)LX), which reacts with the growing polymer radical (P•n) to form a dormant polymer chain (P-X) while being reduced to its Cu(I) state. This equilibrium between activation and deactivation allows for a low concentration of active radicals at any given time, preventing termination reactions and enabling controlled chain growth. chemistryviews.orgmdpi.com
Methanol (B129727) Oxidation Reaction (MOR) Studies
The electrocatalytic oxidation of methanol is a key reaction for direct methanol fuel cells (DMFCs), a promising technology for clean energy conversion. Cu(II)-TCPP has been investigated as a component in photoelectrocatalysts to enhance the efficiency of the Methanol Oxidation Reaction (MOR). chemistryviews.orgadvancedbiochemicals.commdpi.com
When integrated with semiconductor materials like copper cobaltate (CuCo₂O₄) or combined into heterojunctions, porphyrins such as TCPP can significantly improve MOR performance under illumination. mdpi.comrsc.org The porphyrin acts as a photosensitizer, absorbing light and promoting the separation of photogenerated electron-hole pairs. This efficient charge separation inhibits recombination and makes more charge carriers available for the oxidation reaction. rsc.org
Studies have shown that modifying catalysts with TCPP can lead to a substantial increase in the mass activity for MOR compared to the unmodified materials. mdpi.comrsc.org For instance, a TCPP-modified cerium-doped cobalt-copper layered double hydroxide (B78521) (TCPP/Ce–CoCu-LDH) exhibited a mass activity for MOR that was 2.3 times higher than the unmodified counterpart under light. rsc.org The enhancement is attributed to a combination of factors, including better visible light utilization, suppressed electron-hole recombination, an increase in the number of active sites, and greater electrical conductivity. rsc.org
Table 2: Performance Enhancement of MOR Catalysts with TCPP Modification
| Catalyst | Condition | Mass Activity (mA mg⁻¹) | Reference |
|---|---|---|---|
| CoCu-LDH | Under Light | 782.2 | rsc.org |
| Ce–CoCu-LDH | Under Light | 987.4 | rsc.org |
| TCPP/Ce–CoCu-LDH | Under Light | 1788.2 | rsc.org |
| CuCo₂O₄ | Under Light | 291.75 | mdpi.com |
| H₂TCPP/CuCo₂O₄ | Under Light | 534.75 | mdpi.com |
Furfural Hydrogenation Processes
Furfural is a key platform molecule derived from lignocellulosic biomass, and its conversion into value-added chemicals like furfuryl alcohol and 2-methylfuran is of great industrial importance. advancedbiochemicals.comrsc.org Copper-based catalysts are widely recognized for their high selectivity and cost-effectiveness in the hydrogenation of furfural's carbonyl group. nih.govadvancedbiochemicals.com
The hydrogenation process can be carried out in either gas or liquid phase, and copper catalysts have been employed since the early 20th century for this purpose. advancedbiochemicals.com The catalytic activity is often attributed to the presence of different copper species (Cu⁰, Cu⁺, Cu²⁺) and their synergy. Low-valent copper species are believed to serve as the primary sites for the adsorption and dissociation of hydrogen.
Catalytic Transfer Hydrogenation (CTH) offers an alternative to using high-pressure molecular hydrogen, employing hydrogen donor molecules like alcohols instead. advancedbiochemicals.com In these systems, the copper catalyst facilitates the transfer of hydrogen from the donor to the furfural molecule. The reaction pathway can lead to different products depending on the catalyst composition and reaction conditions. For example, bimetallic copper-palladium catalysts have been shown to selectively produce either 2-methylfuran or 2-methyltetrahydrofuran by adjusting the metal ratios. mdpi.com While specific studies focusing solely on Cu(II)-TCPP for this reaction are not prevalent, its role as a stable and well-defined copper-containing molecular catalyst makes it a relevant model for understanding the fundamental steps of furfural adsorption and activation at copper centers.
Table 3: Representative Copper-Based Catalysts for Furfural Hydrogenation
| Catalyst | Reaction Conditions | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Reference |
|---|---|---|---|---|
| 0.5%Ni-10%Cu/SiO₂-CA(H₂) | 55 °C, 2 MPa H₂ | 99.4 | 99.9 | mdpi.com |
| Cu–Al₂O₃–ZnO | 120 °C, 2 MPa H₂ | >99.0 | >99.0 |
Electrochemical Behavior and Electrocatalytic Applications of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Investigation of Redox Potentials and Electron Transfer Kinetics
The electrochemical signature of Cu(II)TCPP is characterized by redox processes involving both the central copper metal ion and the porphyrin macrocycle. The formal potentials of these redox events are crucial in determining the thermodynamic feasibility of its application in various catalytic cycles.
The primary redox couple associated with the central metal ion is the Cu(II)/Cu(I) transition. The potential at which this occurs can be influenced by the solvent, electrolyte, and the axial ligation environment. While specific values for Cu(II)TCPP are not extensively reported in readily available literature, the oxidation potential for a related copper porphyrin has been noted to be approximately +0.85 V versus the Standard Hydrogen Electrode (SHE). This potential is indicative of the energy required to remove an electron from the copper(II) center.
Investigations into the electron transfer kinetics of Cu(II)TCPP, particularly when immobilized on an electrode surface, have provided insights into its efficiency as a catalyst. Electrochemical impedance spectroscopy (EIS) has been employed to probe the charge transfer resistance at the electrode-catalyst interface. Studies have shown that modifying a glassy carbon electrode with a material containing Cu(II)TCPP can lead to a significant decrease in the charge transfer resistance, by as much as 97.58% compared to the bare electrode. This drastic reduction signifies enhanced electron transfer kinetics, a critical factor for efficient electrocatalysis.
Table 7.1.1: Reported Electrochemical Data for Cu(II)TCPP and Related Compounds
| Parameter | Value | Electrode System | Reference |
| Oxidation Potential | +0.85 V vs. SHE | Not specified | |
| Charge Transfer Resistance Reduction | 97.58% | Glassy Carbon Electrode |
Electrocatalytic Oxygen Reduction Reaction (ORR)
The development of efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) is a critical challenge in the advancement of fuel cell and metal-air battery technologies. Metalloporphyrins, including Cu(II)TCPP, have been explored as potential alternatives to precious metal catalysts like platinum.
Electrocatalytic Carbon Monoxide Oxidation
The oxidation of carbon monoxide (CO) is another electrocatalytic reaction of significant importance, particularly in the context of fuel cells where CO can act as a poison to platinum-based catalysts. Cu(II)TCPP has been noted for its ability to catalyze the electro-oxidation of CO. The mechanism likely involves the adsorption of CO onto the copper center, followed by an oxidation step that may be facilitated by water or hydroxide (B78521) ions in the electrolyte.
Similar to the ORR, detailed quantitative performance metrics for CO oxidation catalyzed by Cu(II)TCPP, such as onset potential, current density, and long-term stability, are not extensively documented in the available scientific literature. However, its recognized catalytic activity suggests potential for further investigation and development in applications requiring CO-tolerant electrocatalysts.
Electrocatalytic Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. The catalytic activity of Cu(II)TCPP has been explored in this domain, often through its incorporation into more complex structures like metal-organic frameworks (MOFs).
When integrated into a MOF architecture, the Cu(II)TCPP units can act as active sites for the binding and reduction of CO2. The product selectivity of CO2 reduction is a critical aspect of catalyst performance and can be influenced by the applied potential, the catalyst's electronic structure, and the local reaction environment. While the standalone performance of Cu(II)TCPP for CO2 reduction is not well-defined in the literature, its role within MOFs highlights its potential as a catalytic building block for this important transformation.
Surface Modification of Electrodes for Enhanced Performance
To harness the electrocatalytic properties of Cu(II)TCPP effectively, it is often immobilized onto the surface of a conductive electrode material, such as glassy carbon or carbon nanotubes. This surface modification serves several purposes: it prevents the catalyst from leaching into the electrolyte, increases the concentration of active sites at the electrode-electrolyte interface, and can enhance electron transfer between the electrode and the catalyst.
Various techniques can be employed for electrode modification, including drop-casting, electropolymerization, and covalent attachment. The carboxylic acid functional groups of Cu(II)TCPP are particularly useful for anchoring the molecule to electrode surfaces, either through direct adsorption or by forming covalent bonds with a suitably functionalized surface.
The integration of Cu(II)TCPP into MOFs, which are then deposited onto an electrode, represents a sophisticated approach to surface modification. This method creates a porous, high-surface-area catalytic layer with well-defined active sites, leading to enhanced catalytic performance. The improved performance is attributed to factors such as increased accessibility of the catalytic centers to the reactants and efficient charge transport through the MOF structure. The significant reduction in charge transfer resistance observed in such systems is a clear indicator of the benefits of this surface modification strategy.
Table 7.5.1: Summary of Electrode Modification Strategies with Cu(II)TCPP
| Electrode Material | Modification Method | Application | Observed Enhancement | Reference |
| Glassy Carbon | Integration into a MOF | General Electrocatalysis | 97.58% reduction in charge transfer resistance |
Photophysical Properties and Excited State Dynamics of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Fluorescence Characteristics
Generally, Cu(II) porphyrins are considered to be weakly fluorescent or non-fluorescent, particularly in fluid solutions at room temperature. The central paramagnetic copper ion provides an effective channel for quenching the porphyrin's typical S₁ state fluorescence. However, under specific conditions, such as incorporation into metal-organic nanosheets (MONs), weak emission from Cu(II)-TCPP can be observed. This emission is characterized as a metal-to-ligand charge-transfer (³MLCT) emission band, with a maximum wavelength (λ_max) recorded at 622 nm upon excitation at 580 nm. acs.org
The fluorescence of Cu(II)-TCPP is marked by an extremely short lifetime due to rapid deactivation processes. Studies using time-correlated single-photon counting (TCSPC) reveal a very fast decay profile for the excited state. For comparison, the free-base porphyrin ligand, TCPP, exhibits a fluorescence lifetime of approximately 3.5 ns when measured on a glass plate. amazonaws.com The introduction of the copper ion drastically shortens this lifetime to the picosecond or even femtosecond timescale. researchgate.net
Femtosecond and nanosecond spectroscopic studies on Cu(II)-TCPP and its composites, such as with TiO₂, confirm these ultrafast decay dynamics. researchgate.net The decay profile is often complex and may not be represented by a single exponential decay, indicating multiple competing relaxation pathways occurring simultaneously.
Table 8.1: Comparative Fluorescence Properties of TCPP Species
| Compound | Emission Type | Emission Max (λₘₐₓ) | Typical Lifetime |
|---|---|---|---|
| H₂TCPP | Fluorescence (S₁→S₀) | ~650 nm, ~715 nm | Nanoseconds (e.g., ~3.5 ns) amazonaws.com |
| Cu(II)-TCPP | Weak Phosphorescence-like | ~622 nm (³MLCT) acs.org | Femto- to picoseconds researchgate.net |
The primary mechanism for the profound fluorescence quenching in Cu(II)-TCPP is the presence of the unpaired d-electron on the central Cu(II) ion. mdpi.comresearchgate.net This paramagnetic center facilitates exceptionally rapid and efficient non-radiative decay of the porphyrin's singlet excited state. Several key processes contribute to this quenching:
Enhanced Intersystem Crossing (EISC): The coupling between the porphyrin-centered singlet excited state and the unpaired electron of the copper ion creates a spin-allowed pathway for conversion to the triplet state hypersurface. mdpi.comresearchgate.net This process is significantly faster than the rate of fluorescence, effectively preventing photon emission.
Role of Charge-Transfer States: The presence of low-lying ligand-to-metal charge-transfer (LMCT) states provides an additional efficient, spin-allowed route for the de-excitation of the initially formed singlet state, funneling the energy toward the triplet manifold and preventing fluorescence. mdpi.comresearchgate.net
Aggregation Quenching: Like other porphyrins, Cu(II)-TCPP can form aggregates (dimers or oligomers) in solution. This association leads to a shorter duration of fluorescence compared to monomeric species. researchgate.net The formation of aggregates often introduces new, rapid non-radiative decay channels due to a smaller energy gap between the ground and excited states, thus increasing the rate of internal conversion. researchgate.net
Singlet Oxygen Generation Efficiency
Singlet oxygen (¹O₂) generation is a critical parameter for photosensitizers used in photodynamic therapy and photocatalysis. This process relies on the energy transfer from the photosensitizer's triplet excited state to molecular oxygen (³O₂). Due to the extremely rapid quenching of the excited states by the paramagnetic Cu(II) center, the triplet state lifetime of Cu(II)-TCPP is too short to allow for efficient energy transfer to oxygen. researchgate.net
Consequently, Cu(II)-TCPP is a very poor singlet oxygen sensitizer, with a quantum yield (ΦΔ) that is considered negligible. researchgate.netnih.gov In contrast, the metal-free H₂TCPP ligand and its diamagnetic metal complexes (like Zn(II)-TCPP) can be effective singlet oxygen generators. Research on the free-base TCPP has reported singlet oxygen quantum yields that vary significantly with the solvent environment. researchgate.networldscientific.comsci-hub.st
Table 8.2: Singlet Oxygen Quantum Yields (ΦΔ) for TCPP and a Metalloderivative in Different Solvents
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|
| H₂TCPP researchgate.net | Water | 0.10 |
| H₂TCPP researchgate.net | DMF | 0.043 |
| H₂TCPP worldscientific.com | Methanol (B129727) | Higher than in water |
| H₂TCPP worldscientific.com | Ethanol | Higher than in water |
| Cu(II)-TCPP | Any | Negligible researchgate.net |
Energy Transfer Mechanisms in Composite Systems
While the intrinsic photophysical yields of Cu(II)-TCPP are low, its behavior can be modulated and utilized in composite systems where it interacts with other materials. The primary mechanisms involve electron or energy transfer between the porphyrin and the adjacent material.
Photoinduced Electron Transfer (PET): When Cu(II)-TCPP is anchored to the surface of a semiconductor like titanium dioxide (TiO₂), photoexcitation of the porphyrin can be followed by the injection of an electron from its excited state into the conduction band of the semiconductor. researchgate.net This charge separation process is the basis for the photosensitization of TiO₂ for applications such as photocatalysis and solar energy conversion. researchgate.netacs.org The PET process is an ultrafast event that competes with the intrinsic decay pathways of the excited Cu(II)-TCPP.
Interaction with Graphene Quantum Dots (GQDs): Cu(II)-TCPP derivatives can form stable nanoconjugates with GQDs through strong π–π stacking interactions. rsc.orgcore.ac.uk In such systems, spectroscopic evidence suggests that the interaction can lead to an improvement in fluorescence and singlet oxygen generation behavior compared to the porphyrin alone, indicating a synergistic effect or an energy transfer mechanism that alters the dominant de-excitation pathways. rsc.orgcore.ac.uk
Electronic and Vibrational Relaxation Dynamics from Excited States
The relaxation of photoexcited Cu(II)-TCPP back to its ground state is dominated by ultrafast non-radiative processes occurring on the femtosecond to picosecond timescale. mdpi.comresearchgate.net Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through several competing channels.
Ultrafast Intersystem Crossing: As described previously, the coupling with the Cu(II) center provides a highly efficient pathway to the triplet state. Femtosecond time-resolved absorbance measurements on related Cu(II) porphyrins have shown that this crossing to the triplet hypersurface can occur in approximately 140 fs. mdpi.comresearchgate.net
Coordinative Expansion: An alternative, mutually exclusive relaxation pathway can occur in the presence of Lewis bases (e.g., water or other solvent molecules). mdpi.comresearchgate.net In this process, the electronically excited porphyrin undergoes a structural change involving the coordination of a solvent molecule to the axial position of the copper ion. This "exciplex" formation process is also extremely fast, occurring on a timescale of approximately 700 fs. mdpi.comresearchgate.netacs.org
The energy from these rapid electronic relaxations (internal conversion and intersystem crossing) is converted into vibrational energy within the molecule. This excess vibrational energy is then dissipated into the surrounding environment (e.g., solvent) through vibrational cooling. Studies on the related process of electron spin relaxation in Cu(II) porphyrins have highlighted the critical role of specific vibrational modes in dissipating energy. nih.govnih.gov Symmetric stretching vibrations in the 200–300 cm⁻¹ range and other local modes are efficient at coupling electronic and spin states to the molecular framework, facilitating rapid relaxation. nih.govnih.gov It is through the coupling with such vibrational modes that the electronic excitation energy in Cu(II)-TCPP is ultimately converted to heat.
Table 8.4: Characteristic Timescales for Excited State Relaxation of Cu(II) Porphyrins
| Process | Characteristic Timescale |
|---|---|
| Intersystem Crossing (S₁ → T₁) mdpi.comresearchgate.net | ~140 fs |
| Coordinative Expansion (Exciplex Formation) mdpi.comresearchgate.net | ~700 fs |
In Vitro Interactions of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine with Biological Macromolecules
DNA Interaction Mechanisms
The interaction of Cu(II) meso-tetra(4-carboxyphenyl)porphine (B77598) with DNA is a key area of investigation to understand its molecular behavior. These interactions are primarily governed by the compound's planar aromatic macrocycle and the central copper ion.
Intercalation and Binding Affinity Studies with Nucleic Acids
Metalloporphyrins can interact with DNA through several modes, including intercalation, groove binding, and electrostatic interactions. For copper(II) complexes with planar aromatic ligands, intercalation is a common binding mechanism. This involves the insertion of the flat porphyrin ring between the base pairs of the DNA double helix. Such interactions are typically studied using spectroscopic techniques like UV-visible absorption and fluorescence spectroscopy.
While specific binding studies for Cu(II) meso-tetra(4-carboxyphenyl)porphine are not extensively detailed in the available literature, data from analogous copper(II) complexes provide valuable context. For instance, studies on other planar copper(II) complexes suggest binding to DNA through intercalation. The strength of this interaction is quantified by the intrinsic binding constant (K_b). Research on various copper(II) complexes has reported K_b values in the range of 10³ to 10⁵ M⁻¹, indicating a moderate to strong binding affinity for DNA. researchgate.netnih.govbas.bg For example, a novel tetranuclear Cu(II) complex was found to bind to calf thymus DNA (CT-DNA) with a K_b value of 7.22 × 10³ L M⁻¹, a mode consistent with intercalation. nih.gov Another study involving copper complexes of semithiocarbazone-containing ligands reported intrinsic binding constants as high as 2.10 ± 0.18 × 10⁵ M⁻¹. researchgate.netbas.bg These findings suggest that this compound likely exhibits similar intercalative behavior and binding affinities.
Table 1: DNA Binding Constants of Analogous Copper(II) Complexes
| Copper Complex Type | Binding Constant (K_b) (M⁻¹) | Suggested Binding Mode | Reference |
|---|---|---|---|
| Tetranuclear Cu(II) Complex | 7.22 x 10³ | Intercalation | nih.gov |
| Cu(II) Complex with Semithiocarbazone Ligand 1 | 5.50 x 10⁴ | Intercalation | researchgate.netbas.bg |
| Cu(II) Complex with Semithiocarbazone Ligand 2 | 2.10 x 10⁵ | Intercalation | researchgate.netbas.bg |
Investigation of Influence on DNA Methylation Processes in Vitro
DNA methylation is a crucial epigenetic mechanism for regulating gene expression. The potential for porphyrins to influence this process is an area of growing interest. The metal-free ligand, meso-tetra(4-carboxyphenyl)porphine (TCPP), has been utilized in the development of advanced biosensors for the detection of DNA methylation. nih.gov Specifically, TCPP-functionalized surfaces have been shown to enhance the sensitivity of light-addressable potentiometric sensors for detecting 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation in mammals. nih.gov
This application demonstrates that the porphyrin structure can be effectively used as an interface to anchor DNA sequences and facilitate the detection of their methylation status. nih.gov However, there is a distinction between using a compound for sensing and the compound actively influencing the biological methylation process. Currently, in vitro studies that directly investigate the effect of this compound on the activity of DNA methyltransferase (DNMT) enzymes—the enzymes responsible for catalyzing DNA methylation—are not prominently available. Therefore, while the porphyrin's utility in methylation detection is established, its role as a modulator of methylation enzymatic activity in vitro remains to be elucidated.
Protein Binding Studies
The interaction of this compound with proteins is fundamental to its transport, bioavailability, and potential biological effects. Human Serum Albumin (HSA) is a primary carrier protein in the blood, known to bind a wide variety of molecules, including metalloporphyrins.
Exploration of Binding Affinity to Diverse Proteins
Significant research has been conducted on the metal-free meso-tetra(4-carboxyphenyl)porphine (TCPP) and its interaction with specific cell surface receptors. Studies have identified that TCPP binds with high affinity to the CD320 receptor, which is known as the cellular receptor for the cobalamin/transcobalamin II complex. nih.govbioaffinitytech.com The binding is strong, with a reported dissociation constant (K_d) of 42 nM. nih.gov This interaction is crucial for the cellular uptake of the porphyrin in certain cancer cells. nih.gov
Table 2: Protein Binding Affinity Data
| Compound | Protein | Binding Constant | Reference |
|---|---|---|---|
| meso-tetra(4-carboxyphenyl)porphine (TCPP) | CD320 Receptor | K_d = 42 nM | nih.gov |
| Copper(II) Ion | Human Serum Albumin (N-terminal site) | log K_c = 12.0 (pM affinity) | nih.gov |
Mechanisms of Modulation of Protein Activity
The central copper ion in this compound is redox-active, cycling between Cu(II) and Cu(I) states. This property allows it to participate in electron transfer reactions, suggesting it could act as a redox mediator in enzymatic systems. The porphyrin macrocycle can provide a favorable environment for these redox processes. This catalytic potential indicates that Cu(II)TCPP could modulate the activity of various proteins, particularly enzymes involved in redox reactions. However, specific in vitro studies demonstrating the modulation of particular enzyme kinetics or protein function by Cu(II)TCPP are limited. The potential for such interactions is inferred from its inherent chemical properties and its use as a catalyst in other chemical systems. smolecule.com
Cellular Uptake and Intracellular Fate in Cell Models (In Vitro)
Understanding how this compound enters cells and where it localizes is essential for interpreting its biological activity. Research on the metal-free TCPP has provided a detailed mechanism for its cellular entry.
Studies have demonstrated that TCPP is internalized by cancer cells through clathrin-mediated endocytosis. nih.govuthscsa.edu This process is a receptor-mediated pathway where the cell membrane folds inward to form vesicles, bringing substances into the cell. The key receptor identified for TCPP uptake is CD320. nih.gov The involvement of this receptor was confirmed through experiments showing that the knockdown of CD320 in lung, breast, and prostate cancer cell lines resulted in an inhibition of TCPP uptake by up to 40%. nih.gov One study quantified the uptake of TCPP nanoparticles in SW480 cells, finding a rapid uptake of 0.0083 fmoles per cell after a one-hour incubation period. nih.gov
While this detailed uptake mechanism has been elucidated for the metal-free porphyrin, it provides a strong model for the likely pathway of the copper-containing complex, although differences may exist due to the presence of the metal ion. Once inside the cell, copper-containing compounds are subject to complex intracellular trafficking systems that manage copper homeostasis. nih.gov The precise intracellular fate of Cu(II)TCPP—whether it remains intact, releases its copper ion, or is metabolized—requires further specific investigation.
Table 3: Cellular Uptake Characteristics of Meso-tetra(4-carboxyphenyl)porphine (TCPP)
| Parameter | Finding | Cell Lines Studied | Reference |
|---|---|---|---|
| Uptake Mechanism | Clathrin-mediated endocytosis | Various cancer cell lines | nih.govuthscsa.edu |
| Key Receptor | CD320 | Lung, breast, prostate cancer cells | nih.gov |
| Effect of Receptor Knockdown | Up to 40% decrease in uptake | Lung, breast, prostate cancer cells | nih.gov |
| Uptake Quantification | 0.0083 fmoles/cell (after 1 hr) | SW480 | nih.gov |
Analysis of Clathrin-Mediated Endocytosis Pathways
The cellular uptake of porphyrins is a crucial first step for their biological activity. Studies on the closely related metal-free porphyrin, meso-tetra(4-carboxyphenyl)porphine (TCPP), have provided significant insights into the internalization mechanism, which is believed to be relevant for its metallated complexes like CuTCPP. Research has demonstrated that TCPP enters cancer cells predominantly through clathrin-mediated endocytosis. nih.govrsc.orgbioaffinitytech.com
This process involves the binding of the porphyrin to receptors on the cell surface, followed by the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles, delivering their cargo into the cell. One study identified the CD320 receptor, which is overexpressed in many cancer cells, as a key player in the clathrin-mediated endocytosis of TCPP. bioaffinitytech.comnih.gov The binding of TCPP to this receptor initiates the endocytic process.
To confirm the role of this pathway, researchers have utilized various inhibitors of endocytosis. For instance, pre-incubation of cells with sucrose (B13894) or the use of a K+-free buffer, both of which are known to disrupt the formation of clathrin-coated pits, has been shown to significantly reduce the cellular uptake of TCPP nanoparticles. rsc.org Furthermore, knockdown of the CD320 receptor has been demonstrated to decrease TCPP uptake by up to 40% in various cancer cell lines, including those from the lung, breast, and prostate. bioaffinitytech.comnih.gov In contrast, inhibitors of caveolae-mediated endocytosis, such as filipin, did not affect the uptake of TCPP, further pinpointing the clathrin-dependent pathway as the primary route of entry. rsc.org
Table 1: Investigational Data on the Inhibition of Cellular Uptake of Meso-tetra(4-carboxyphenyl)porphine (TCPP)
| Inhibitor/Condition | Target Pathway | Effect on TCPP Uptake | Cell Line(s) |
| Sucrose | Clathrin-mediated endocytosis | Inhibition | SW480 |
| K+-free buffer | Clathrin-mediated endocytosis | Inhibition | SW480 |
| CD320 receptor knockdown | Receptor-mediated endocytosis (Clathrin-dependent) | Up to 40% decrease | Lung, breast, and prostate cancer cell lines |
| Filipin | Caveolae-mediated endocytosis | No significant effect | SW480 |
Evaluation of Photocytotoxicity in Cultured Cell Lines
The photocytotoxicity of CuTCPP is the basis for its application in photodynamic therapy. rsc.org Upon activation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. rsc.org These ROS are cytotoxic, inducing cell death through apoptosis and necrosis in the targeted cells. researchgate.net
The effectiveness of CuTCPP as a photosensitizer has been evaluated in various cancer cell lines. Studies have shown that CuTCPP, particularly when formulated as nanosheets or in metal-organic frameworks (MOFs), exhibits significant photodynamic activity. rsc.orgresearchgate.net For example, CuTCPP nanosheets have been shown to induce cancer cell apoptosis upon irradiation. researchgate.net The therapeutic mechanism involves the generation of singlet oxygen, which leads to oxidative stress and subsequent cell death. rsc.org
Table 2: Summary of Photocytotoxic Effects of Copper(II) Meso-tetra(4-carboxyphenyl)porphine (CuTCPP) in Cultured Cells
| Cell Line | Compound Formulation | Light Source/Dose | Observed Effect |
| Various Cancer Cells | CuTCPP nanosheets | Irradiation (specifics not detailed) | Induction of apoptosis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | meso-tetrakis(4-chlorophenyl)porphyrin-Cu(II) | Laser (specifics not detailed) | Remarkable antibacterial effects, ROS overproduction, cell membrane damage |
| Human Colorectal Cancer Cells (HT29) | Free-base TCPP | White light irradiation (3 min) | High photodynamic action, apoptosis, and autophagy |
Advanced Sensing Applications of Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Selective Metal Ion Sensing (e.g., Nickel, Copper, Cadmium)
The rigid porphyrin core of Cu(II)-TCPP provides a well-defined coordination environment that can be exploited for the selective recognition of various metal ions. The interaction between the porphyrin and the target metal ion often leads to a measurable change in the photophysical properties of the molecule, such as fluorescence quenching or a shift in absorption spectra, forming the basis for colorimetric or fluorometric sensing.
Research has demonstrated the utility of porphyrin-based sensors in detecting nickel (Ni²⁺) and copper (Cu²⁺) ions. The sensing mechanism for these ions often involves a ligand-to-metal charge transfer (LMCT) process. For instance, the interaction of certain porphyrin-based chemosensors with Ni²⁺ and Cu²⁺ ions can induce a hypsochromic shift (a shift to a shorter wavelength) in the maximum UV-vis absorption band. This shift is attributed to a π → 3dₓ²-ᵧ² transition, indicating an LMCT mechanism.
While specific studies on the selective sensing of cadmium (Cd²⁺) by Cu(II)-TCPP are less common, the broader class of porphyrin-based sensors has shown significant promise for Cd²⁺ detection. The interaction between Cd²⁺ and the porphyrin macrocycle can lead to fluorescence quenching through an electron transfer mechanism. The four nitro groups of tetrakis(4-nitrophenyl) porphyrin, for example, have been shown to interact with Cd²⁺, resulting in a change in the fluorescence spectrum.
| Target Ion | Sensing Principle | Limit of Detection (LOD) |
| Nickel (Ni²⁺) | Colorimetric (Hypsochromic shift) | Not specified in the provided context |
| Copper (Cu²⁺) | Colorimetric (Hypsochromic shift), Fluorescence Quenching | 67 nM (for a related MOF-525 sensor) mdpi.com |
| Cadmium (Cd²⁺) | Fluorescence Quenching | 15.68 fM (for a Cd-protein nanocluster sensor) |
Mechanistic Insights into Ion Recognition
The selective recognition of metal ions by Cu(II)-TCPP and related porphyrins is governed by a combination of factors, including the size of the ionic radius, the coordination geometry preferences of the metal ion, and the electronic properties of the porphyrin macrocycle.
For ions like Cu²⁺, which can coordinate with the central cavity of the porphyrin ring, the recognition is highly specific. In contrast, metal ions with larger ionic radii, such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), are often too large to fit into the porphyrin center. researchgate.net In such cases, the interaction primarily occurs with the peripheral functional groups of the porphyrin, such as the carboxyl groups in Cu(II)-TCPP.
Fluorescence quenching is a common mechanism in the detection of metal ions by porphyrin-based sensors. This quenching can occur through several pathways, including photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT). In the case of metal-centered porphyrins, a physical quenching mechanism can also be at play, where the porphyrin absorbs the light emitted by the fluorescent species. This is particularly relevant when the emission spectrum of the fluorophore overlaps with the absorption spectrum of the porphyrin.
Development of DNA Methylation Sensing Interfaces
DNA methylation is a crucial epigenetic modification involved in gene regulation and various diseases. The development of sensitive and selective methods for detecting DNA methylation is of significant interest in diagnostics and biomedical research. Cu(II)-TCPP has been instrumental in creating enhanced sensing interfaces for DNA methylation, particularly in conjunction with Light-Addressable Potentiometric Sensors (LAPS).
A comparative study has highlighted the effectiveness of meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP)-based interfaces on LAPS for detecting 5-methylcytosine (B146107) (5mC), a key marker of DNA methylation. mdpi.comphysiology.orgresearchgate.net These sensing interfaces are unique in that they are functionalized with the target nucleotide sequence rather than a specific antibody for 5mC.
Integration with Light-Addressable Potentiometric Sensors (LAPS)
LAPS are semiconductor-based sensors that measure changes in surface potential. By modifying the LAPS surface with a TCPP-based interface, it is possible to create a highly sensitive platform for detecting the subtle changes associated with DNA methylation. The integration of TCPP enhances the sensor's response to the presence of 5mC within a DNA sequence.
Two distinct configurations of TCPP on the LAPS surface have been investigated: a flat, π-conjugated TCPP layer on reduced-graphene-oxide-decorated LAPS, and a stand-up orientation where TCPP is covalently anchored to a glutaraldehyde-treated LAPS. mdpi.comphysiology.orgresearchgate.net The latter configuration demonstrated enhanced sensitivity for DNA methylation detection.
Influence of Molecular Conformation and Peripheral Carboxyl Groups on Sensing Performance
The conformation of the TCPP molecules on the sensor surface plays a critical role in the sensing performance. A stand-up orientation of covalently anchored TCPP molecules was found to provide a higher output-voltage changing ratio for the 5mC site compared to a flat-lying configuration. mdpi.comphysiology.orgresearchgate.net This enhanced sensitivity is attributed to the specific molecular configuration and the presence of activated carboxyl groups on the periphery of the porphyrin.
The peripheral carboxyl groups of TCPP are instrumental in the functioning of the DNA methylation sensor. These groups provide anchor points for the covalent attachment of the target DNA sequence to the sensor surface. Furthermore, the electronic properties of these carboxyl groups, in synergy with the highly π-conjugated macrocycle of the porphyrin, contribute to the enhanced detection of 5mC. mdpi.comphysiology.orgresearchgate.net
Environmentally Responsive Sensor Design
The unique properties of Cu(II)-TCPP also lend themselves to the design of sensors for monitoring environmental pollutants. Its ability to interact with various organic molecules and anions makes it a valuable component in the development of environmentally responsive sensing platforms.
Detection of Organic Solvents and Anions
Cu(II)-TCPP-based materials have demonstrated the ability to detect specific anions, most notably cyanide (CN⁻). Metal-organic nanosheets (MONs) composed of Cu-TCPP exhibit a "turn-on" emission response in the presence of cyanide ions. nih.gov The strong affinity of the cyanide ion for the Cu(II) center of the porphyrin is the primary mechanism behind this selective detection. This interaction leads to an enhancement of the luminescence spectra of the Cu-TCPP MONs. The detection limit for cyanide using this method has been reported to be as low as 1.76 × 10⁻⁷ M, which is below the safety standards set by the World Health Organization (WHO) and the United States Environmental Protection Agency (EPA). nih.gov
In the realm of organic solvent detection, porphyrin-based metal-organic frameworks (MOFs) have shown potential. For example, PCN-224, a MOF synthesized using TCPP as a ligand, can act as a fluorescence "turn-off" sensor for the detection of tetrahydrofuran (B95107) (THF) in a methanol (B129727) solution. mdpi.com This suggests that the interaction between the organic solvent and the porphyrin framework can lead to a quenching of its fluorescence, providing a basis for sensing.
| Analyte | Sensing Principle | Limit of Detection (LOD) |
| Cyanide (CN⁻) | "Turn-on" Luminescence | 1.76 × 10⁻⁷ M nih.gov |
| Tetrahydrofuran (THF) | Fluorescence "turn-off" | Not specified in the provided context |
Future Research Avenues and Emerging Perspectives for Copper Ii Meso Tetra 4 Carboxyphenyl Porphine
Rational Design of Next-Generation Hybrid Architectures
The future development of Cu(II)-TCPP-based materials lies in the intentional design of sophisticated hybrid architectures that integrate multiple components to achieve synergistic functionalities. This involves moving beyond simple, single-component systems to create complex, multifunctional materials with tailored properties.
One promising direction is the fabrication of advanced metal-organic frameworks (MOFs) and nanosheets. Cu(II)-TCPP serves as an excellent organic linker for creating two-dimensional (2D) MOFs. nih.govacs.org In these structures, the porphyrin units are coordinated with copper nodes, often forming paddlewheel secondary building units that extend into 2D layers. smolecule.com Future work will likely focus on creating hierarchical MOF structures, controlling interlayer spacing, and introducing defects in a controlled manner to enhance properties like catalytic activity and guest molecule transport.
Another key area is the development of composite materials where Cu(II)-TCPP is integrated with other functional components. For instance, hybrid microspheres of Cu(II)-TCPP and cuprous oxide (Cu₂O) have been synthesized, demonstrating enhanced electrocatalytic activity. acs.org Similarly, composites with graphene oxide have been explored for pH-responsive drug delivery, leveraging the high surface area and biocompatibility of the MOF in conjunction with the unique properties of graphene. nih.gov The creation of heterostructures, such as decorating Cu(II)-TCPP nanosheets with silver nanoparticles, has been shown to improve electrocatalytic performance for CO₂ reduction by enhancing electronic conductivity and stability. researchgate.net Future research will aim to rationally combine Cu(II)-TCPP with a wider range of nanomaterials, including quantum dots, other metal oxides, and conductive polymers, to unlock new applications in electronics, sensing, and energy conversion.
The table below summarizes some of the key hybrid architectures developed using Cu(II)-TCPP and their emerging applications.
| Hybrid Architecture | Component Materials | Key Features | Emerging Applications |
| Metal-Organic Nanosheets (MONs) | Cu(II)-TCPP | Ultrathin 2D structure, highly accessible metal centers | Cyanide detection and removal, phototherapy |
| Hybrid Microspheres | Cu(II)-TCPP, Cuprous Oxide (Cu₂O) | Monodispersed and spherical morphology | Electrocatalytic CO₂ reduction |
| Nanocomposites | Cu(II)-TCPP MOF, Graphene Oxide (GO) | High porosity, pH-responsive | Drug delivery for cancer therapy |
| Decorated Nanosheets | Cu(II)-TCPP MOF, Silver Nanoparticles (AgNPs) | Enhanced electronic conductivity and stability | Electrocatalytic CO₂ reduction to CH₄ |
| Composite Nanosheets | Cu(II)-TCPP, Copper Sulfide (CuS) | Enhanced photocurrent generation | Photoelectrochemical cells |
Unveiling Novel Catalytic Pathways and Selectivities
While Cu(II)-TCPP has already demonstrated catalytic activity in various reactions, a significant future research avenue involves uncovering novel catalytic pathways and achieving higher levels of selectivity. This requires a deeper understanding of the reaction mechanisms at the molecular level and designing catalyst architectures that favor specific reaction routes.
A major focus is on electrocatalytic carbon dioxide (CO₂) reduction. Cu-based materials are unique in their ability to convert CO₂ into hydrocarbons and oxygenates. rsc.orgresearchgate.netnih.gov Hybrid catalysts, such as the monodispersed Cu-TCPP/Cu₂O microspheres, have shown promise as cascade electrocatalysts. nih.gov In this system, the Cu(II)-TCPP component and the in-situ formed copper from Cu₂O work in tandem to suppress the competing hydrogen evolution reaction, enrich the local concentration of CO intermediates, and promote C-C coupling to form C₂ products like ethylene (B1197577) and ethanol. nih.gov A hybrid of Cu(II)-TCPP MOF nanosheets decorated with silver nanoparticles has been shown to be a tandem electrocatalyst for the highly selective reduction of CO₂ to methane (B114726) (CH₄), achieving a Faradaic efficiency of 73%. cymitquimica.com Future work will explore more intricate tandem systems to steer the reaction towards even more valuable long-chain hydrocarbons.
Photocatalysis is another area ripe for exploration. Cu(II)-TCPP is a synthetic porphyrin that can act as a photocatalyst for processes like water oxidation and the degradation of pollutants. researchgate.net When used in MOF structures, it has shown the ability to degrade pollutants like rhodamine B and tetracycline (B611298) under visible light. acs.org The mechanism often involves the generation of reactive oxygen species (ROS). Research is now moving towards designing composite photocatalysts, such as attaching Cu(II)-TCPP to materials like bismuth oxychloride (BiOCl), to enhance performance in degrading persistent organic pollutants like antibiotics. nih.gov Unveiling the detailed mechanisms of charge transfer and ROS generation in these hybrid systems is crucial for designing next-generation photocatalysts.
Furthermore, the enzyme-mimicking activities of Cu(II)-TCPP-based materials are an emerging field. Cu(II)-TCPP MOFs have been shown to exhibit peroxidase-like activity, catalyzing the oxidation of substrates in the presence of hydrogen peroxide. smolecule.com This opens up possibilities for their use in biosensing and diagnostics. Future studies will likely focus on modulating the coordination environment of the copper center and the porosity of the MOF to enhance this biomimetic activity and expand the scope of detectable analytes.
The following table details some of the catalytic performances of Cu(II)-TCPP-based materials.
| Catalytic Application | Catalyst System | Key Performance Metric | Product Selectivity |
| Electrocatalytic CO₂ Reduction | Cu-TCPP@Cu/Porous Carbon | C₂ Faradaic Efficiency: 62.3% at -1.0 V vs. RHE | C₂ products (e.g., ethylene, ethanol) |
| Electrocatalytic CO₂ Reduction | AgNP/Cu-TCPP MOF | CH₄ Faradaic Efficiency: 73% | Methane (CH₄) |
| Photocatalytic Degradation | 2D Cu-TCPP Nanosheets | >90% degradation of tetracycline in 6 hours | Degradation products |
| Peroxidase-Mimicking Activity | Cu-TCPP MOF | Catalytic oxidation of TMB by H₂O₂ | oxTMB |
Predictive Computational Modeling for Materials Discovery
The rational design of next-generation Cu(II)-TCPP materials can be significantly accelerated through the use of predictive computational modeling. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide invaluable insights into the electronic structure, stability, and dynamic behavior of these complex systems, guiding experimental efforts towards the most promising candidates.
DFT calculations are particularly powerful for elucidating the electronic properties and reaction mechanisms at the atomic scale. For instance, DFT has been employed to study the electronic structure and bonding in metal porphyrins, which is fundamental to understanding their catalytic and photophysical properties. researchgate.net In the context of catalysis, DFT can be used to model the adsorption of reactants like CO₂ onto the surface of a Cu(II)-TCPP-based catalyst, identify the active sites, and calculate the energy barriers for different reaction pathways. researchgate.netmdpi.com This allows for the in-silico screening of various modified structures—for example, by introducing different metal centers or functional groups—to predict which will have the highest catalytic activity and selectivity for a desired product.
Molecular dynamics simulations, on the other hand, can predict the macroscopic properties of materials based on their molecular structure and interactions. For Cu(II)-TCPP based MOFs, MD simulations can be used to study their structural stability, pore dynamics, and the diffusion of guest molecules within the framework. acs.org This is crucial for applications such as gas separation and drug delivery, where the interaction between the host framework and guest molecules determines the material's performance. For example, simulations can predict how the framework might change its conformation in the presence of different solvents or upon loading with a drug molecule. acs.org
The integration of these computational tools with machine learning and artificial intelligence (AI) represents the next frontier in materials discovery. By training machine learning models on existing experimental and computational data, it is possible to develop predictive models that can rapidly screen vast libraries of potential Cu(II)-TCPP derivatives and hybrid architectures to identify candidates with optimal properties for a specific application. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimental work, paving the way for the accelerated discovery of novel, high-performance materials.
| Computational Method | Application Area for Cu(II)-TCPP Materials | Insights Gained |
| Density Functional Theory (DFT) | Catalysis, Electronics | Electronic structure, reaction mechanisms, adsorption energies, transition states. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | MOF stability, Drug Delivery, Separations | Structural dynamics, diffusion of guest molecules, mechanical properties. acs.org |
| Machine Learning / AI | High-throughput screening | Prediction of properties for novel structures, identification of structure-property relationships. |
Expansion of In Vitro Biological Interaction Studies
The unique properties of Cu(II)-TCPP, particularly when formulated as nanosheets or MOFs, have opened up exciting possibilities in biomedicine. Future research will increasingly focus on expanding the scope of in vitro biological interaction studies to better understand their potential as therapeutic and diagnostic agents. A key goal is to move towards more complex cell culture models and to elucidate the detailed molecular mechanisms underlying their biological effects.
A primary area of investigation is in cancer therapy. Ultrathin Cu(II)-TCPP MOF nanosheets have been shown to be promising agents for synergistic photothermal therapy (PTT) and photodynamic therapy (PDT). nih.gov The material exhibits strong near-infrared (NIR) absorption, leading to heat generation for PTT, and can also produce cytotoxic singlet oxygen for PDT upon light irradiation. nih.gov In in vitro studies using Saos-2 osteosarcoma cells, combined PTT and PDT treatment led to a cell mortality rate of approximately 90%. nih.gov Future studies will need to explore these effects in a wider range of cancer cell lines, including those with different resistance mechanisms.
Another promising application is as a nanoplatform for combination therapy and drug delivery. For example, a composite of Cu(II)-TCPP MOF with graphene oxide has been used as a pH-responsive carrier for the anticancer drug doxorubicin (B1662922). nih.gov This system showed enhanced drug release at the acidic pH characteristic of tumor microenvironments. nih.gov In vitro experiments demonstrated that the drug-loaded nanocarrier had higher therapeutic efficacy against breast cancer cells compared to the free drug, with minimal cytotoxicity observed in normal cells. nih.gov Further research will involve designing more sophisticated delivery systems that can respond to multiple stimuli within the tumor microenvironment and deliver a combination of therapeutic agents.
Biocompatibility and cytotoxicity are critical aspects that require thorough investigation. Studies on Saos-2 cells have shown that Cu(II)-TCPP MOF nanosheets have low toxicity, with cell viability remaining around 80% even at high concentrations. nih.gov Similarly, studies using MIA PaCa-2 pancreatic cancer cells indicated that Cu(II)-TCPP nanosheets showed insignificant toxicity. acs.org This good biocompatibility profile is essential for any potential clinical application. Future work should involve more comprehensive toxicological assessments, including long-term stability and degradation studies in biologically relevant media. Additionally, exploring the interactions of these nanomaterials with immune cells will be crucial to understand their potential immunomodulatory effects.
The table below summarizes key findings from in vitro biological studies of Cu(II)-TCPP based materials.
| Application | Material System | Cell Line | Key In Vitro Finding |
| Synergistic Phototherapy | Ultrathin Cu-TCPP MOF nanosheets | Saos-2 (Osteosarcoma) | ~90% cell mortality with combined PTT + PDT. nih.gov |
| Biocompatibility | Ultrathin Cu-TCPP MOF nanosheets | Saos-2 (Osteosarcoma) | ~80% cell viability at a concentration of 3 mg/mL. nih.gov |
| Drug Delivery | Cu-TCPP MOF/Graphene Oxide | Breast Cancer Cells | pH-responsive release of doxorubicin with high therapeutic efficacy. nih.gov |
| Cytotoxicity | Cu-TCPP MOF/Graphene Oxide | Normal Cells | Slight or no cytotoxicity observed. nih.gov |
| Bioimaging & Biocompatibility | Cu-TCPP Metal-Organic Nanosheets (MONs) | MIA PaCa-2 (Pancreatic Cancer) | Insignificant toxicity; used for cellular imaging of cyanide. acs.org |
Q & A
Q. What are the key considerations for synthesizing CuTCPP with high purity?
CuTCPP is typically synthesized via metallation of the free-base meso-tetra(4-carboxyphenyl)porphine (H₂TCPP) using copper(II) salts. Key steps include:
- Purification : Chromatography (e.g., silica gel) to remove unreacted ligands and metal residues.
- Metallation efficiency : Optimize reaction time (12–24 hrs) and temperature (60–80°C) in solvents like DMF or DMSO .
- Characterization : Confirm metallation via UV-Vis spectroscopy (Soret band ~415 nm, Q-bands at 540–580 nm) and elemental analysis .
Q. How should CuTCPP be handled and stored to ensure stability?
- Storage : Keep in airtight containers at room temperature, protected from light to prevent photodegradation .
- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to unknown toxicity. Avoid inhalation and skin contact; rinse with water if exposed .
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. Aqueous solubility requires deprotonation at high pH .
Q. What spectroscopic methods are critical for characterizing CuTCPP?
Advanced Research Questions
Q. How does CuTCPP enhance photocatalytic activity in TiO₂ hybrids?
CuTCPP acts as a photosensitizer, extending TiO₂’s absorption into visible light (λ > 400 nm). Key factors:
Q. What structural features make CuTCPP effective in electrocatalytic CO₂ reduction?
- Morphology : Nanostructured CuTCPP (e.g., nanosheets) increases active sites, improving Faradaic efficiency for CH₄ (up to 45%) and C₂H₄ (20%) .
- Coordination environment : The Cu(II) center facilitates CO₂ adsorption and *COOH intermediate stabilization. Compare performance with CuTPP (non-carboxylated) to isolate carboxyl groups’ role .
Q. How can CuTCPP be integrated into metal-organic frameworks (MOFs) for sensing applications?
- MOF synthesis : Use solvothermal methods with Al³⁺ or Zr⁴⁺ nodes. Carboxylate groups on CuTCPP coordinate with metal clusters, forming stable frameworks (e.g., Al-PMOF) .
- Oxygen sensing : Monitor fluorescence quenching of CuTCPP-MOFs under varying O₂ levels. Calibrate using Stern-Volmer plots .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies: How to resolve them?
Variations in CuTCPP’s catalytic performance (e.g., CO₂ reduction) may arise from:
- Material heterogeneity : Differences in crystallinity or impurities (validate via XRD and XPS) .
- Experimental conditions : pH, electrolyte composition, and applied potential critically influence reaction pathways. Standardize protocols using reference electrodes (e.g., Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
